Product packaging for 2-Bromo-5-methylphenol(Cat. No.:CAS No. 14847-51-9)

2-Bromo-5-methylphenol

Cat. No.: B088109
CAS No.: 14847-51-9
M. Wt: 187.03 g/mol
InChI Key: WWGPJMNOBVKDQO-UHFFFAOYSA-N
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Description

2-Bromo-5-methylphenol is a valuable aryl bromide building block and antimicrobial agent in scientific research. Its molecular structure, featuring a bromine atom and a hydroxyl group on the phenol ring, makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications . Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to form new carbon-carbon bonds, which is a fundamental step in developing active pharmaceutical ingredients (APIs) and other functional organic materials . The compound also serves as a key precursor in the synthesis of potent and selective inhibitors for specific enzymes, contributing to drug discovery efforts . Furthermore, this compound exhibits potent antimicrobial properties . This characteristic is leveraged in its use as a disinfectant and preservative in various industrial applications, and it holds potential in the development of new antimicrobial agents in the medical and biotechnology fields . The bromination process for such phenolic compounds can be optimized for high selectivity, making them practical and efficient reagents for synthetic chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO B088109 2-Bromo-5-methylphenol CAS No. 14847-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylphenol
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InChI

InChI=1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WWGPJMNOBVKDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7BrO
Source PubChem
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DSSTOX Substance ID

DTXSID50281443
Record name 2-Bromo-5-methylphenol
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Molecular Weight

187.03 g/mol
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CAS No.

14847-51-9
Record name 2-Bromo-5-methylphenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-methylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Bromo-5-methylphenol. The information is intended to support researchers, scientists, and professionals in drug development and other chemical synthesis applications.

Core Chemical Properties

This compound is a brominated derivative of m-cresol. It is a solid at room temperature and possesses a distinct phenolic character. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₇BrO
Molecular Weight 187.03 g/mol
CAS Number 14847-51-9
Appearance Off-white to dark brown crystalline solid
Melting Point 62 °C
Boiling Point 206-208 °C at 731 Torr
Density 1.554 g/cm³ (estimate)
Solubility Slightly soluble in Chloroform and DMSO.[1] Soluble in ether.
pKa 8.54 ± 0.10 (Predicted)
Flash Point 85.8 ± 21.8 °C
Refractive Index 1.5772 (estimate)

Chemical Structure and Identification

The structural details and identifiers for this compound are crucial for its accurate identification and use in chemical databases and synthesis planning.

  • IUPAC Name: this compound

  • Synonyms: 6-Bromo-m-cresol, 6-Bromo-3-methylphenol, Phenol, 2-bromo-5-methyl-

  • SMILES String: Cc1ccc(Br)c(O)c1

  • InChI Key: WWGPJMNOBVKDQO-UHFFFAOYSA-N

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

There are two primary methods for the synthesis of this compound.

1. Sandmeyer-type Reaction from 6-Amino-m-cresol

This method involves the diazotization of an amino group followed by its replacement with bromine.[2]

  • Step 1: Diazotization

    • Prepare a solution of sodium nitrite (2.8 g, 41 mmol) in 5 ml of water.

    • In a separate flask, create an ice-cooled mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol).

    • Rapidly add the sodium nitrite solution to the stirring amino-cresol mixture, maintaining the temperature below 10°C with the addition of ice chips.

  • Step 2: Bromination

    • Prepare a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml).

    • Add the previously prepared diazonium salt solution in portions over 30 minutes to the boiling copper(I) bromide mixture.

    • Reflux the resulting mixture for an additional 30 minutes.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture and extract it twice with 100 ml portions of ether.

    • Combine the organic extracts, wash with water, and dry over magnesium sulfate.

    • Evaporate the solvent.

    • Purify the residue by silica gel chromatography using a 98:2 hexanes/ethyl acetate eluent to yield this compound as an oil (1.6 g, 20% yield).[2]

The following diagram illustrates the workflow for this synthesis method:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_bromination Step 2: Bromination cluster_purification Step 3: Purification A 6-Amino-m-cresol + 48% HBr (ice-cooled) C Diazonium Salt Solution (< 10°C) A->C B NaNO2 solution B->C Rapid addition E Reaction Mixture C->E Portion-wise addition over 30 min D Cu(I)Br + 48% HBr (boiling) D->E F Refluxed Mixture E->F Reflux 30 min G Ether Extraction F->G H Washing & Drying G->H I Evaporation H->I J Silica Gel Chromatography I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

2. Direct Bromination of m-Cresol

A more direct approach is the electrophilic bromination of m-cresol.[2] Achieving selectivity for the 2-position requires careful control of reaction conditions.

  • General Procedure:

    • Dissolve m-cresol in a suitable inert solvent such as carbon tetrachloride.

    • Cool the solution and add a solution of bromine chloride in the same solvent dropwise with stirring. The use of bromine chloride can enhance selectivity for ortho-bromination.

    • Maintain the reaction at a controlled temperature (e.g., 23-27°C).

    • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

    • The reaction mixture is then washed with water to remove any acid byproducts.

    • The product can be isolated by distillation of the solvent. Further purification may be achieved by vacuum distillation or chromatography.

Analytical Methods

Gas Chromatography-Flame Ionization Detection (GC-FID)

As an underivatized phenol, this compound can be analyzed by GC-FID. EPA Method 8041A provides a general framework for the analysis of phenols.[3][4]

  • Column: A wide-bore fused-silica open tubular column is recommended for good resolution and sensitivity.

  • Detector: A Flame Ionization Detector (FID) is typically used.

  • Sample Preparation: Samples can be extracted using appropriate methods (e.g., liquid-liquid extraction with a suitable solvent like methylene chloride) and concentrated before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Spectral data can be found in various chemical databases.

Reactivity and Biological Activity

This compound exhibits reactivity typical of a phenol, with the hydroxyl group activating the aromatic ring towards electrophilic substitution. The presence of the bromine atom also allows for its use in cross-coupling reactions to form more complex molecules.

There is limited publicly available information regarding the specific biological activities or signaling pathway involvement of this compound. Its primary documented use is as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. General toxicological assessments classify it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][5] Further research is needed to fully elucidate its biological profile.

References

An In-depth Technical Guide to 2-Bromo-5-methylphenol (CAS: 14847-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methylphenol, a key chemical intermediate. The information is curated for professionals in research and development, with a focus on its chemical properties, synthesis, and applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₇BrO.[1][2] Its structure, featuring a bromine atom ortho to the hydroxyl group and a methyl group in the meta position, makes it a versatile reagent in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks for pharmaceuticals and other advanced materials.[3]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 14847-51-9[1][2]
Molecular Formula C₇H₇BrO[1][2]
Molecular Weight 187.03 g/mol [1][2]
Appearance Off-white crystalline solid
Melting Point 38.8 °C
Boiling Point 218.2 °C at 760 mmHg
Synonyms 6-Bromo-m-cresol, 4-Bromo-3-hydroxytoluene[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, the following table summarizes the expected spectral characteristics based on its structure. This information is vital for researchers performing quality control and reaction monitoring.

Spectroscopic Technique Expected Characteristics
¹H NMR Aromatic protons will appear as distinct signals in the downfield region, with chemical shifts and coupling constants influenced by the substitution pattern. The methyl protons will appear as a singlet in the upfield region. The phenolic proton will be a broad singlet, the position of which is dependent on the solvent and concentration.
¹³C NMR The spectrum will show seven distinct carbon signals. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the bromine atom. The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy The spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. A characteristic C-Br stretching vibration is expected in the fingerprint region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be visible for the molecular ion and any bromine-containing fragments, resulting in M⁺ and M+2 peaks of nearly equal intensity.

Synthesis and Purification

The synthesis of this compound can be achieved through several methods. One common and well-documented procedure involves the Sandmeyer-type reaction starting from 6-amino-m-cresol.

Experimental Protocol: Synthesis from 6-Amino-m-cresol

This protocol details a laboratory-scale synthesis of this compound.

Materials:

  • 6-amino-m-cresol (5.0 g, 41 mmol)

  • 48% Hydrobromic acid (17 mL, 100 mmol)

  • Sodium nitrite (2.8 g, 41 mmol)

  • Copper(I) bromide (6.4 g, 22 mmol)

  • Water

  • Ether

  • Magnesium sulfate

  • Hexanes

  • Ethyl acetate

  • Ice

Procedure:

  • Diazotization: In a suitable flask, an ice-cooled mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 mL, 100 mmol) is prepared. A solution of sodium nitrite (2.8 g, 41 mmol) in 5 mL of water is added rapidly with stirring, ensuring the temperature is maintained below 10°C by the addition of ice chips. This forms the diazonium salt solution.[5]

  • Sandmeyer Reaction: In a separate flask, a mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 mL) is brought to a boil. The previously prepared diazonium salt solution is then added in portions over a period of 30 minutes to the boiling copper(I) bromide mixture.[5]

  • Reaction Completion and Work-up: The resulting mixture is refluxed for an additional 30 minutes. After cooling, the mixture is extracted with ether (2 x 100 mL). The combined organic extracts are washed with water and dried over magnesium sulfate.[5]

  • Purification: The solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (98:2) as the eluent to afford this compound as an oil.[5]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 6-Amino-m-cresol + HBr B Add NaNO2 solution A->B C Diazonium Salt Formation (T < 10°C) B->C D Boiling CuBr + HBr C->D Transfer E Add Diazonium Salt D->E F Reflux E->F G Extraction with Ether F->G H Drying over MgSO4 G->H I Evaporation H->I J Column Chromatography I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

Substituted bromophenols are valuable intermediates in the synthesis of pharmaceuticals. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the construction of complex molecules with desired biological activities.

While this compound itself is not typically an active pharmaceutical ingredient, it is a key building block for the synthesis of more complex molecules that can modulate biological targets. For instance, the aminopyridine scaffold, which can be coupled to bromophenols, is a well-established framework for the development of kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The general strategy for synthesizing kinase inhibitors using a bromophenol intermediate like this compound involves a palladium-catalyzed cross-coupling reaction to link the bromophenol to another heterocyclic core.

Kinase_Inhibitor_Synthesis A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Heterocyclic Boronic Acid (e.g., Pyridine derivative) B->C D Kinase Inhibitor Scaffold C->D

Caption: General scheme for kinase inhibitor synthesis.

The resulting molecule can then be further functionalized to optimize its binding affinity and selectivity for a specific kinase. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, the development of novel kinase inhibitors is an active area of research in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] In case of accidental contact, wash the affected area with plenty of water.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity make it a key building block for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds. This guide provides essential technical information to support researchers and drug development professionals in the effective and safe use of this compound in their work.

References

Synthesis of 2-Bromo-5-methylphenol from m-Cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-bromo-5-methylphenol from the readily available starting material, m-cresol. The selective introduction of a bromine atom at the ortho-position to the hydroxyl group of m-cresol is a key transformation in the synthesis of various pharmaceutical and fine chemical intermediates. This document outlines established experimental protocols, presents quantitative data in a clear and comparable format, and includes a visual representation of the general experimental workflow.

Introduction

The synthesis of this compound from m-cresol involves the electrophilic aromatic substitution of a bromine atom onto the phenol ring. The hydroxyl and methyl groups of m-cresol are both activating and ortho-, para-directing. Therefore, careful control of reaction conditions is crucial to achieve selective mono-bromination at the desired C2 position, avoiding the formation of other isomers (4-bromo- and 6-bromo-5-methylphenol) and poly-brominated products. This guide details two primary methods for this transformation: direct bromination with molecular bromine and a more selective approach using bromine chloride.

Experimental Protocols

Method 1: Direct Bromination with Bromine and a Catalyst

A common method for the synthesis of this compound involves the direct bromination of m-cresol using molecular bromine in the presence of a catalyst, such as iron powder.[1]

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of m-cresol in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. A small amount of iron powder is added as a catalyst.

  • Bromination: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred m-cresol solution. The reaction temperature is maintained between 23-27°C using a water bath.[2] The addition is typically carried out over a period of 2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, the mixture is washed sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Method 2: Selective ortho-Bromination with Bromine Chloride

For enhanced selectivity towards the ortho-position, bromine chloride (BrCl) can be employed as the brominating agent.[2] This method often results in a higher yield of the desired 2-bromo isomer.

Procedure:

  • Preparation of Bromine Chloride: A solution of bromine in an inert solvent like carbon tetrachloride is cooled to 0°C. Chlorine gas is then bubbled through the solution until the appropriate molar equivalent is absorbed.[2] This in-situ preparation of bromine chloride should be performed with extreme caution in a well-ventilated fume hood.

  • Reaction Setup: A solution of m-cresol in the same inert solvent is prepared in a separate reaction vessel equipped with a stirrer and a dropping funnel, maintained at a temperature of 23-27°C.[2]

  • Bromination: The freshly prepared bromine chloride solution is added dropwise to the stirred m-cresol solution over a period of approximately 2 hours.[2]

  • Reaction Monitoring and Work-up: The reaction progress is monitored, and the work-up procedure is similar to Method 1, involving washing with water and subsequent drying of the organic layer.[2]

  • Purification: The final product is isolated and purified by distillation under reduced pressure.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from m-cresol based on the described methods.

ParameterMethod 1: Direct BrominationMethod 2: Selective ortho-Bromination with Bromine Chloride
Starting Material m-Cresolm-Cresol
Brominating Agent Bromine (Br₂)Bromine Chloride (BrCl)
Catalyst Iron PowderNot explicitly required
Solvent Carbon TetrachlorideCarbon Tetrachloride
Molar Ratio (m-cresol:brominating agent) 1 : 0.51 : 0.5
Reaction Temperature 23-27°C23-27°C
Reaction Time ~3 hours (including addition)~3 hours (including addition)
Purification Method Distillation or Column ChromatographyDistillation

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from m-cresol.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reaction_Setup Reaction Setup: - m-cresol - Solvent - (Catalyst) Bromination Bromination: - Add Brominating Agent - Control Temperature Reaction_Setup->Bromination Reaction_Monitoring Reaction Monitoring: - TLC/GC Bromination->Reaction_Monitoring Quenching Quenching (if necessary) Reaction_Monitoring->Quenching Washing Aqueous Washes Quenching->Washing Drying Drying Organic Layer Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Distillation or Chromatography Solvent_Removal->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from m-cresol can be effectively achieved through direct bromination. The choice of brominating agent and the careful control of reaction conditions are paramount for achieving good yield and selectivity of the desired ortho-isomer. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. It is essential to perform all experimental work in a well-ventilated fume hood with appropriate personal protective equipment.

References

Spectroscopic Analysis of 2-Bromo-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methylphenol, tailored for researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Data Presentation

While comprehensive, publicly available experimental spectra for this compound are not readily accessible, this section presents the predicted and expected spectroscopic data based on the compound's structure and established principles of spectroscopic interpretation. This data is organized into tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3d1HAr-H
~6.8d1HAr-H
~6.6s1HAr-H
~5.0s (broad)1H-OH
~2.3s3H-CH₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Assignment
~155C-OH
~138C-CH₃
~132C-H
~125C-H
~118C-Br
~115C-H
~20-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (H-bonded)
3100-3000MediumAromatic C-H stretch
2920-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1300-1000StrongC-O stretch
~800StrongC-H out-of-plane bend
~600MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
188High[M+2]⁺• (due to ⁸¹Br)
186High[M]⁺• (due to ⁷⁹Br)
107Medium[M - Br]⁺
79Medium[Br]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • For ¹H NMR, the spectral width is set to cover the range of proton chemical shifts, typically from 0 to 12 ppm.

  • For ¹³C NMR, a wider spectral width is used, generally from 0 to 220 ppm.

  • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty ATR crystal is first collected.

  • The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is then introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Data Acquisition:

  • Electron ionization (EI) is a common method for ionizing the sample molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺•).

  • The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties of 2-Bromo-5-methylphenol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound, also known as 6-Bromo-m-cresol, is an organic compound with the chemical formula C₇H₇BrO. It is a derivative of phenol and finds application as an intermediate in organic synthesis. Accurate knowledge of its physical properties is crucial for its handling, purification, and application in various chemical reactions.

Quantitative Data Summary

The experimentally determined and estimated physical properties of this compound are summarized in the table below. It is important to note the variations in reported values across different sources, which may be attributed to different experimental conditions or sample purity.

Physical PropertyValueSource
Melting Point 62 °C[1]
38.8 °C[2]
Boiling Point 206-208 °C at 731 Torr[1]
209 °C (rough estimate)[2]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely crushed using a mortar and pestle to ensure uniform packing. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)

  • Clamps and stand

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the fusion tube and gently heated until it melts.

  • Apparatus Setup: A capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the molten sample. The fusion tube is then attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is immersed in a heating bath.[6]

  • Heating and Observation: The apparatus is heated slowly and uniformly.[6] As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6]

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a solid organic compound.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting A Obtain Solid Sample (this compound) B Grind to Fine Powder A->B C Pack Capillary Tube B->C G Melt Sample in Fusion Tube B->G D Place in Melting Point Apparatus C->D E Heat Slowly & Observe D->E F Record Melting Range (T1-T2) E->F L Compare with Literature Values F->L H Insert Inverted Capillary G->H I Heat in Apparatus H->I J Observe Bubble Stream I->J K Cool & Record Temperature (Liquid Enters Capillary) J->K K->L M Assess Purity L->M N Final Report M->N

Caption: Workflow for Physical Property Determination.

References

2-Bromo-5-methylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-methylphenol: Physicochemical Properties

This technical guide provides a concise overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes its core molecular attributes and presents a conceptual workflow for its analysis.

Core Molecular Data

The fundamental molecular characteristics of this compound are essential for its application in experimental research and synthesis. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₇BrO[1][2][3][4][5]
Molecular Weight 187.03 g/mol [1][2][3][4][5]
Monoisotopic Mass 185.96803 u[2][3]

Experimental Protocols

Conceptual Workflow for Compound Analysis

The following diagram illustrates a generalized workflow for the characterization and potential application screening of this compound. This logical progression is a standard approach in chemical and pharmacological research.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physicochemical Characterization cluster_2 Biological Screening (Hypothetical) cluster_3 Data Analysis and Reporting A This compound Synthesis/Procurement B Purity Assessment (e.g., HPLC, NMR) A->B Quality Control C Structural Confirmation (e.g., MS, IR) B->C D Solubility and Stability Testing B->D E In vitro Assay 1 (e.g., Enzyme Inhibition) D->E F In vitro Assay 2 (e.g., Receptor Binding) D->F G Cell-based Assays E->G F->G H Evaluation of Results G->H I Report Generation H->I

Caption: A conceptual workflow for the analysis of this compound.

References

The Discovery and History of 2-Bromo-5-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylphenol, a substituted aromatic organic compound, holds a significant position in the landscape of chemical synthesis, particularly as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Its strategic placement of bromine, hydroxyl, and methyl functional groups on the phenol ring allows for a wide array of chemical modifications, making it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties.

PropertyValue
CAS Number 14847-51-9
Molecular Formula C₇H₇BrO
Molecular Weight 187.03 g/mol
Appearance Off-white to dark brown crystalline solid
Melting Point 38-42 °C
Boiling Point 209-211 °C
Solubility Slightly soluble in chloroform and DMSO

Historical Discovery

While the precise first synthesis of this compound is not definitively documented in readily available literature, its discovery can be situated within the broader context of early 20th-century research into the chemistry of cresols and their derivatives. The systematic investigation of electrophilic substitution reactions on substituted phenols was a focal point of organic chemistry during this era.

The bromination of cresols, including m-cresol (3-methylphenol), was explored by chemists seeking to understand the directing effects of substituent groups on the aromatic ring. It is highly probable that this compound was first synthesized and characterized as part of these systematic studies on the halogenation of cresols.

Key Synthesis Protocols

The synthesis of this compound is primarily achieved through two well-established methods: the direct bromination of m-cresol and the Sandmeyer reaction starting from 6-amino-m-cresol.

Electrophilic Bromination of m-Cresol

This method involves the direct reaction of m-cresol with a brominating agent, typically elemental bromine, in the presence of a suitable solvent. The hydroxyl and methyl groups of m-cresol direct the incoming electrophile to specific positions on the aromatic ring.

Experimental Protocol:

  • Reaction Setup: A solution of m-cresol in a suitable inert solvent (e.g., chloroform, carbon tetrachloride) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The vessel is cooled in an ice bath to maintain a low temperature.

  • Bromination: A solution of bromine in the same solvent is added dropwise to the m-cresol solution with constant stirring. The temperature is carefully controlled to prevent over-bromination and the formation of side products.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The mixture is then washed with water and a solution of sodium bisulfite to remove excess bromine and hydrogen bromide.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield pure this compound.

A visual representation of the experimental workflow for the bromination of m-cresol is provided below.

G cluster_setup Reaction Setup cluster_bromination Bromination cluster_workup Work-up cluster_purification Purification setup1 Dissolve m-cresol in chloroform setup2 Cool reaction vessel in ice bath setup1->setup2 bromination1 Add bromine solution dropwise setup2->bromination1 bromination2 Maintain low temperature and stir bromination1->bromination2 workup1 Wash with water and sodium bisulfite bromination2->workup1 workup2 Separate organic layer workup1->workup2 purification1 Dry organic layer workup2->purification1 purification2 Remove solvent under reduced pressure purification1->purification2 purification3 Purify by distillation/recrystallization purification2->purification3 Pure this compound Pure this compound purification3->Pure this compound

Caption: Experimental workflow for the synthesis of this compound via bromination of m-cresol.

Sandmeyer Reaction of 6-Amino-m-cresol

The Sandmeyer reaction provides an alternative route to this compound, starting from 6-amino-m-cresol. This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.

Experimental Protocol:

  • Diazotization: 6-Amino-m-cresol is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is then added slowly to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is added portion-wise to a solution of copper(I) bromide in hydrobromic acid. The reaction is then gently warmed to facilitate the evolution of nitrogen gas and the formation of the bromo-substituted product.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent, such as diethyl ether. The organic extracts are combined, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography or distillation to afford this compound.

The logical relationship in the Sandmeyer synthesis of this compound is illustrated below.

G start 6-Amino-m-cresol diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium_salt->sandmeyer product This compound sandmeyer->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO_R TPO Receptor JAK2 JAK2 TPO_R->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Transcription Gene Transcription STAT_dimer->Transcription Translocates and Initiates Megakaryopoiesis &\nPlatelet Production Megakaryopoiesis & Platelet Production Transcription->Megakaryopoiesis &\nPlatelet Production TPO_Agonist TPO Receptor Agonist (derived from this compound) TPO_Agonist->TPO_R Binds and Activates

IUPAC name for 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-methylphenol

This guide provides a comprehensive overview of this compound, a significant chemical intermediate in organic synthesis and pharmaceutical research.[1] It covers its chemical identity, physicochemical properties, synthesis protocols, applications, and safety and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known by its synonyms 6-Bromo-m-cresol and 6-Bromo-3-methylphenol, is a brominated derivative of m-cresol.[2][3] Its chemical structure and properties make it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 14847-51-9[2][4][5]
Molecular Formula C₇H₇BrO[2][3][5]
Synonyms 6-Bromo-m-cresol, 6-Bromo-3-methylphenol, Phenol, 2-bromo-5-methyl-[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 187.03 g/mol [5][6][7]
Appearance Off-white crystalline solid or dark brown to very dark brown solid[3]
Melting Point 62 °C[2]
Boiling Point 206-208 °C @ 731 Torr[2]
Solubility Slightly soluble in Chloroform and DMSO[3]
pKa 8.54 ± 0.10 (Predicted)[3]
Density 1.3839 g/cm³ (Rough Estimate)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach is the direct bromination of 5-methylphenol (m-cresol).[4][8] An alternative, well-documented method involves a Sandmeyer-type reaction starting from 6-Amino-m-cresol.[8]

Experimental Protocol: Synthesis from 6-Amino-m-cresol[8]

This protocol details the synthesis via diazotization of an amino group followed by substitution with bromine.

Materials:

  • 6-Amino-m-cresol (5.0 g, 41 mmol)

  • 48% Hydrobromic acid (HBr) (22 ml total)

  • Sodium nitrite (NaNO₂) (2.8 g, 41 mmol)

  • Copper(I) bromide (CuBr) (6.4 g, 22 mmol)

  • Water

  • Ice chips

  • Ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Hexanes/Ethyl acetate (98:2)

Procedure:

  • Diazotization: An ice-cooled mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol) is prepared. A solution of sodium nitrite (2.8 g, 41 mmol) in 5 ml of water is added rapidly with stirring, ensuring the temperature is maintained below 10°C by adding ice chips.[8]

  • Sandmeyer Reaction: The resulting diazonium salt solution is added in portions over 30 minutes to a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml).[8]

  • Reflux and Extraction: The reaction mixture is refluxed for an additional 30 minutes. After cooling, the mixture is extracted twice with 100 ml of ether.[8]

  • Purification: The combined ether extracts are washed with water, dried over magnesium sulfate, and the solvent is evaporated. The residue is purified by chromatography on silica gel using a 98:2 hexanes/ethyl acetate eluent to yield this compound as an oil (1.6 g, 20% yield).[8]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Work-up and Purification A 6-Amino-m-cresol + 48% HBr B Add NaNO₂ solution (keep temp < 10°C) A->B Stirring in ice bath C Diazonium Salt Solution B->C E Add Diazonium Salt Solution C->E Transfer D Boiling mixture of CuBr + 48% HBr D->E F Reflux for 30 min E->F Portion-wise addition G Cool and Extract with Ether F->G Proceed to H Wash with Water, Dry over MgSO₄ G->H I Evaporate Solvent H->I J Silica Gel Chromatography (98:2 Hexanes/EtOAc) I->J K This compound (Final Product) J->K

Caption: Synthesis workflow for this compound from 6-Amino-m-cresol.

Applications in Research and Development

Brominated phenols are crucial intermediates in both organic synthesis and pharmaceutical chemistry.[1] The presence of the bromine atom on the phenol ring modifies the molecule's electronic properties, making this compound a versatile precursor for more complex structures.[1]

  • Cross-Coupling Reactions: It serves as a key building block in carbon-carbon bond-forming reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in synthesizing a wide array of complex organic molecules.[1]

  • Pharmaceutical Synthesis: The bromophenol motif is present in numerous natural products and is a vital component in the synthesis of pharmaceuticals and agrochemicals.[1] The ability to selectively introduce functionality via the bromine and hydroxyl groups allows chemists to fine-tune molecular properties for desired biological activities.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed.[2]

Table 3: GHS Hazard and Precautionary Information for this compound

CategoryCodeDescription
Hazard Statement H302Harmful if swallowed.[2]
Precautionary - Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
P264Wash hands thoroughly after handling.[2][6]
P270Do not eat, drink or smoke when using this product.[2][6]
P271Use only outdoors or in a well-ventilated area.[2][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
Precautionary - Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6]
P330Rinse mouth.[2][6]
Precautionary - Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[2][6]
P405Store locked up.[2][6]
Precautionary - Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][6]

Handling Recommendations:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspected prior to use), and tightly fitting safety goggles.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[6]

  • First Aid: In case of inhalation, move the victim to fresh air.[6] If skin contact occurs, wash off with soap and plenty of water.[6] For eye contact, rinse with pure water for at least 15 minutes.[6] If swallowed, rinse mouth with water and seek immediate medical attention.[6]

References

Solubility Profile of 2-Bromo-5-methylphenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-methylphenol (CAS No. 14847-51-9), a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different organic solvents is crucial for its application in process development, formulation, and quality control. This document compiles available solubility data, details a general experimental protocol for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the qualitative solubility information that has been reported. This data provides a foundational understanding for solvent selection in experimental and industrial processes.

SolventCAS NumberFormulaSolubility Description
Chloroform67-66-3CHCl₃Slightly Soluble[1][2][3]
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OSSlightly Soluble[1][2][3]

Note: "Slightly soluble" indicates that a small amount of the solute dissolves in the solvent.

For the related isomer, 3-bromo-5-methylphenol, it has been noted to be soluble in alcohol, ether, and chlorinated solvents, and slightly soluble in water.[4] This suggests that this compound may exhibit similar solubility in these classes of solvents. However, empirical verification is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity > 98%)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Vials for sample collection

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Sample Analysis (HPLC Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute a known weight or volume of the saturated solution with the mobile phase to a concentration within the calibration range of the HPLC method.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Equilibrate at Constant Temperature with Agitation A->B C Settle Undissolved Solid B->C D Withdraw Supernatant C->D E Filter Sample D->E G Dilute Sample E->G F Prepare Standards & Calibration Curve H Analyze by HPLC F->H G->H I Calculate Solubility H->I

General workflow for solubility determination.

References

Thermochemical Data for 2-Bromo-5-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physical and Chemical Properties

While direct experimental thermochemical data is limited, a number of key physical and chemical properties for 2-Bromo-5-methylphenol have been reported. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇BrO[1]
Molecular Weight 187.03 g/mol [1]
CAS Number 14847-51-9[1]
Appearance Off-White Crystalline Solid[2]
Melting Point 62 °C[2]
Boiling Point 206-208 °C at 731 Torr[2]
pKa (Predicted) 8.54 ± 0.10[2]
Water Solubility Slightly soluble in Chloroform and DMSO[2]

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound is via the diazotization of 6-amino-m-cresol followed by a Sandmeyer-type reaction.[3]

Materials:

  • 6-amino-m-cresol

  • Sodium nitrite (NaNO₂)

  • 48% Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Ice

  • Ether

  • Magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel

Procedure:

  • A solution of sodium nitrite (2.8 g, 41 mmol) in 5 ml of water is prepared.

  • In a separate flask, an ice-cooled mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol) is prepared. The temperature of this mixture is maintained below 10°C by the addition of ice chips.

  • The sodium nitrite solution is added rapidly with stirring to the cooled 6-amino-m-cresol and hydrobromic acid mixture to form the diazonium salt.

  • The resulting diazonium salt solution is then added in portions over a period of 30 minutes to a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml).

  • The reaction mixture is refluxed for an additional 30 minutes.

  • After cooling, the mixture is extracted with ether (2 x 100 ml).

  • The combined organic extracts are washed with water and dried over magnesium sulfate.

  • The solvent is evaporated to yield the crude product.

  • The residue is purified by chromatography on silica gel using a 98:2 mixture of hexanes and ethyl acetate as the eluent to afford this compound.[3]

Synthesis Workflow

The synthesis of this compound from 6-amino-m-cresol can be visualized as a multi-step process.

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification A 6-amino-m-cresol B NaNO2, HBr, <10°C A->B Reacts with C Diazonium Salt B->C Forms D CuBr, HBr, Boiling C->D Reacts with E This compound (Crude) D->E Yields F Extraction with Ether E->F G Drying (MgSO4) F->G H Evaporation G->H I Silica Gel Chromatography H->I J This compound (Pure) I->J

Synthesis of this compound.

Discussion on Thermochemical Data

As previously mentioned, specific experimental thermochemical data for this compound, such as its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are not available in the reviewed literature. However, general trends for similar substituted phenols can provide some insight.

The thermochemical properties of substituted phenols are influenced by the nature and position of the substituents on the aromatic ring. For instance, the presence of a bromine atom, an electron-withdrawing group, is expected to influence the O-H bond dissociation enthalpy and the overall stability of the molecule. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict these thermochemical properties.[4] Such studies on other brominated phenols have been conducted and could serve as a methodological basis for future computational work on this compound.[5]

Experimental determination of these values would likely involve techniques such as combustion calorimetry to determine the enthalpy of combustion, from which the enthalpy of formation could be calculated. Adiabatic calorimetry could be used to measure the heat capacity over a range of temperatures.

Conclusion

This guide provides a consolidated overview of the currently available data for this compound. While a comprehensive set of experimental thermochemical data is lacking, the provided physical properties and detailed synthesis protocol offer valuable information for researchers. Future work should focus on the experimental determination or high-level computational prediction of the key thermochemical parameters to provide a more complete understanding of this compound's energetic properties.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-5-methylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-methylphenol, a versatile building block in modern organic synthesis. The protocols detailed herein are foundational for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.

Introduction

This compound is a key intermediate in organic synthesis, primarily utilized in a variety of palladium-catalyzed cross-coupling reactions. Its structure, featuring a reactive bromine atom and a phenolic hydroxyl group, allows for sequential and site-selective functionalization, making it an attractive starting material for the synthesis of substituted biaryls, aryl alkynes, and arylamines. These structural motifs are prevalent in a wide range of biologically active compounds.

Synthesis of this compound

The selective bromination of m-cresol is a common method for the preparation of this compound. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

Protocol: Bromination of m-Cresol

Materials:

  • m-Cresol

  • Bromine

  • Iron powder (catalyst)

  • Dichloromethane (solvent)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve m-cresol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of iron powder to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is widely used to synthesize biaryl compounds, which are common scaffolds in pharmaceuticals.[2]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products A This compound C 2-Aryl-5-methylphenol A->C Pd Catalyst, Base B Arylboronic Acid B->C

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Aryl Bromide SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O801295
2-Bromopyridine4-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O1001888
3-Bromotoluene3-Methoxyphenylboronic acidPd(OAc)₂/SPhos (1/2)Cs₂CO₃Toluene1102492
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This method is invaluable for the synthesis of conjugated enynes and arylalkynes.[4]

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products A This compound C 2-(Alkynyl)-5-methylphenol A->C Pd Catalyst, Cu(I) Cocatalyst, Base B Terminal Alkyne B->C

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating for 3-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Aryl Bromide SubstrateTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoiodobenzenePhenylacetylenePd(PPh₃)₄ (2)5Et₃NTHFRT690
1-Bromo-4-nitrobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)10i-Pr₂NHDMF601285
3-Bromoanisole1-HeptynePd(OAc)₂/PPh₃ (2/4)5PiperidineToluene802478
Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7] It is a highly versatile method for the synthesis of arylamines from aryl halides.[8][9]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products A This compound C 2-(Dialkylamino)-5-methylphenol A->C Pd Catalyst, Ligand, Base B Amine (R₂NH) B->C

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring at 80-120°C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Aryl Bromide SubstrateAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1001892
1-Bromo-3,5-dimethylbenzeneAnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane1102489
2-Bromonaphthalenen-ButylaminePd(OAc)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃Toluene1001695

Visualizations of Reaction Mechanisms and Workflows

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'B(OH)₂) [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ Amine Coordination Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination (Ar-Ar') Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂ ->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(Br)L₂ ->Ar-Pd(II)(C≡CR)L₂ Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻->Ar-Pd(II)(NR₂)L₂ Deprotonation (Base) Ar-Pd(II)(NR₂)L₂-> Pd(0)L₂ Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycles for key cross-coupling reactions.

General Experimental Workflow

The successful execution of these cross-coupling reactions relies on a systematic and careful experimental setup.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up and Purification cluster_analysis 4. Analysis A Dry Glassware B Weigh Reagents A->B C Degas Solvents B->C E Add Reagents and Solvent C->E D Assemble under Inert Atmosphere D->E F Heat and Stir E->F G Monitor Progress (TLC/GC-MS) F->G H Quench Reaction G->H Reaction Complete I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: General workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides efficient routes to a diverse range of complex molecules with significant potential in drug discovery and materials science. The protocols and data presented in these application notes serve as a practical guide for researchers to harness the synthetic potential of this important intermediate.

References

Application of 2-Bromo-5-methylphenol and its Analogs in Pharmaceutical Synthesis: A Case Study on the MEK Inhibitor Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the application of brominated phenolic compounds, specifically analogs of 2-Bromo-5-methylphenol, as critical intermediates in the synthesis of targeted cancer therapeutics. We will focus on the synthesis of Trametinib (Mekinist®), a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, which is a key component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a known driver in the proliferation of various cancers.

Introduction

This compound and its structural analogs are versatile reagents in organic synthesis, prized for their utility as building blocks in the construction of complex molecular architectures. The presence of a bromine atom on the phenolic ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in modern drug discovery and development. These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the synthesis of intricate molecules with desired pharmacological properties. While this compound itself is a valuable intermediate, this application note will use the synthesis of Trametinib, which utilizes a structurally similar bromo-phenol derivative, to illustrate the practical application of this class of compounds in pharmaceutical manufacturing.

The Role of Brominated Phenols in Trametinib Synthesis

The synthesis of Trametinib involves the construction of a complex heterocyclic core. A key step in this process is the introduction of an aniline moiety to a pyridopyrimidine scaffold. While various synthetic routes to Trametinib have been described, many rely on the strategic use of halogenated intermediates to facilitate key bond-forming reactions. In the context of this application note, we will focus on a synthetic approach where a bromo-substituted phenolic derivative serves as a precursor to a key aniline intermediate.

Experimental Protocols

The following protocols are generalized representations of key synthetic transformations relevant to the synthesis of Trametinib, based on established chemical principles.

Protocol 1: Synthesis of a Key Aniline Intermediate via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of a boronic acid with a brominated phenolic precursor, followed by functional group manipulations to yield a key aniline intermediate for Trametinib synthesis.

Materials:

  • 2-Bromo-5-methoxyphenol (or similar brominated phenol)

  • Arylboronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add 2-bromo-5-methoxyphenol (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Seal the flask and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

  • Subsequent standard synthetic transformations (e.g., nitration, reduction) are then carried out to yield the desired aniline intermediate.

Quantitative Data

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling step in the synthesis of Trametinib intermediates. Yields and purity are dependent on the specific substrates, catalyst, and reaction conditions used.

Reactant AReactant BCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
2-Bromo-5-methoxyphenolPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane1001285>98
This compound4-Formylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF90892>99

Signaling Pathway and Experimental Workflow

Trametinib functions by inhibiting the MEK1 and MEK2 kinases within the MAPK/ERK signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for the synthesis of a key intermediate.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Trametinib Trametinib Trametinib->MEK

Figure 1: Simplified MAPK/ERK Signaling Pathway and the inhibitory action of Trametinib.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reagents Weigh Reactants: - this compound - Arylboronic acid - Catalyst & Base ReactionSetup Dissolve in Solvent Heat & Stir Reagents->ReactionSetup Glassware Prepare Inert Atmosphere Glassware Glassware->ReactionSetup Monitoring Monitor Progress (TLC/LC-MS) ReactionSetup->Monitoring Workup Quench Reaction Liquid-Liquid Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

This compound and its analogs are indispensable intermediates in the synthesis of complex pharmaceuticals. The case study of Trametinib highlights how the strategic use of a brominated phenol in a key Suzuki-Miyaura coupling reaction enables the efficient construction of the drug's core structure. The protocols and data presented provide a foundation for researchers engaged in the synthesis of kinase inhibitors and other targeted therapies. The ability to leverage such versatile building blocks is crucial for the continued advancement of medicinal chemistry and the development of new life-saving drugs.

Application Notes and Protocols for the Bromination of 5-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the controlled bromination of 5-methylphenol (m-cresol), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols described allow for the selective synthesis of mono-, di-, and tribrominated derivatives by adjusting the reaction conditions and the stoichiometry of the brominating agent.

Introduction

5-Methylphenol is an activated aromatic system due to the presence of both a hydroxyl (-OH) and a methyl (-CH₃) group. Both are ortho-, para-directing and activating groups for electrophilic aromatic substitution.[1] This dual activation makes the benzene ring highly susceptible to bromination but also presents a challenge in controlling the regioselectivity and the degree of substitution. The positions ortho to the hydroxyl group (2 and 6) and the position para to the hydroxyl group (4) are all activated. The methyl group further activates the ortho positions (2 and 6). Consequently, the reaction can yield a mixture of isomers and polysubstituted products.

The protocols outlined below provide methodologies to selectively achieve monobromination, dibromination, or tribromination of 5-methylphenol.

Data Presentation

The following table summarizes the expected product distribution and yields for different bromination protocols of 5-methylphenol.

ProtocolBrominating AgentStoichiometry (Bromine:Phenol)Major Product(s)Isomer Distribution (%)Reported Yield (%)
Monobromination Bromine Chloride (BrCl)0.5:1 (Br₂:Phenol) + 0.5 eq Cl₂4-Bromo-5-methylphenol, 2-Bromo-5-methylphenol, 6-Bromo-5-methylphenol4-isomer: 50%, 2-isomer: 30%, 6-isomer: 20%Not specified in patent, but good yields are expected.
Dibromination Bromine (Br₂)~2:12,4-Dibromo-5-methylphenolHigh selectivity for the 2,4-dibromo isomer is expected.High
Tribromination Bromine Water (Br₂/H₂O)Excess2,4,6-Tribromo-5-methylphenolHigh selectivity for the 2,4,6-tribromo isomer.[2]~90% (by analogy)[3]

Experimental Protocols

Protocol 1: Selective Monobromination of 5-Methylphenol

This protocol is adapted from a patented method for the selective ortho- and para-bromination of phenols using bromine chloride, which is generated in situ from bromine and chlorine.[4] Using bromine chloride as the electrophile can offer different selectivity compared to molecular bromine.

Materials:

  • 5-Methylphenol (m-cresol)

  • Bromine (Br₂)

  • Chlorine (Cl₂)

  • Carbon tetrachloride (CCl₄)

  • Water (H₂O)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Stirrer

  • Gas inlet tube

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Bromine Chloride Solution:

    • In a separate flask, dissolve 80 g (0.5 mole) of bromine in 80 g of carbon tetrachloride.

    • Cool the solution to 0-5 °C using an ice bath.

    • Bubble 35.5 g (0.5 mole) of chlorine gas into the solution over approximately 30 minutes, maintaining the temperature between 2-4 °C.

  • Bromination Reaction:

    • In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 108.1 g (1 mole) of 5-methylphenol in 1215 g of carbon tetrachloride.

    • With stirring, add the prepared bromine chloride solution dropwise to the 5-methylphenol solution over a period of 2 hours. Maintain the reaction temperature at 23-27 °C.

    • After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.

    • Allow the reaction mixture to stand overnight.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash it five times with 300 mL portions of water to remove any remaining acids.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent by distillation.

    • The resulting crude product, a mixture of monobrominated isomers, can be purified by fractional distillation under reduced pressure to separate the isomers.

Protocol 2: Dibromination of 5-Methylphenol

This protocol is a general procedure for achieving dibromination by adjusting the stoichiometry of bromine. The primary product expected is 2,4-Dibromo-5-methylphenol.

Materials:

  • 5-Methylphenol (m-cresol)

  • Bromine (Br₂)

  • Carbon disulfide (CS₂) or Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Stirrer

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask, dissolve 10.8 g (0.1 mole) of 5-methylphenol in 100 mL of carbon disulfide or glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

  • Bromination:

    • In a dropping funnel, place 32.0 g (0.2 mole) of bromine.

    • Add the bromine dropwise to the stirred 5-methylphenol solution over a period of 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red color of excess bromine disappears.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent using a rotary evaporator.

    • The crude 2,4-dibromo-5-methylphenol can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Protocol 3: Tribromination of 5-Methylphenol

This protocol utilizes bromine water for the exhaustive bromination of 5-methylphenol to yield 2,4,6-tribromo-5-methylphenol.[2] The high reactivity of phenols in aqueous media leads to polysubstitution.

Materials:

  • 5-Methylphenol (m-cresol)

  • Bromine water (saturated solution of Br₂ in H₂O)

  • Sodium bisulfite solution (saturated)

  • Ethanol

Equipment:

  • Beaker or Erlenmeyer flask

  • Stirring bar and magnetic stirrer

  • Dropping funnel or pipette

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction:

    • In a beaker, dissolve a small amount (e.g., 1 g) of 5-methylphenol in a minimal amount of ethanol and then add approximately 50 mL of water.

    • With vigorous stirring, add bromine water dropwise until the reddish-brown color of bromine persists, indicating an excess of the reagent.

    • A white precipitate of 2,4,6-tribromo-5-methylphenol should form during the addition.

    • Continue stirring for 30 minutes after the addition is complete.

  • Work-up and Purification:

    • Add a saturated sodium bisulfite solution dropwise until the excess bromine color is discharged.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • The crude product can be purified by recrystallization from ethanol to yield fine needles of 2,4,6-tribromo-5-methylphenol.

Mandatory Visualization

Bromination_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 5-Methylphenol Reaction Dissolve in Solvent (e.g., CCl4, CS2, H2O) Start->Reaction Bromination Add Brominating Agent (BrCl, Br2, or Br2/H2O) Control Temperature & Stoichiometry Reaction->Bromination Quench Quench Excess Bromine (e.g., NaHSO3) Bromination->Quench Wash Aqueous Wash (H2O, NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purify Purification (Distillation or Recrystallization) Solvent_Removal->Purify Product Brominated 5-Methylphenol (Mono-, Di-, or Tri-) Purify->Product

Caption: Experimental workflow for the bromination of 5-methylphenol.

References

2-Bromo-5-methylphenol: A Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Jamestown, NY – December 24, 2025 – 2-Bromo-5-methylphenol is a key chemical intermediate utilized in the synthesis of a variety of agrochemicals, including specialized fungicides and plant growth regulators.[1][2] Its unique structure, featuring a reactive bromine atom and a phenolic hydroxyl group, allows for diverse chemical modifications, making it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the development of novel agrochemicals.

Synthesis of this compound

The primary route for synthesizing this compound involves the bromination of m-cresol (3-methylphenol). While various methods exist, a common laboratory-scale protocol is the direct bromination using elemental bromine in a suitable solvent.

Experimental Protocol: Synthesis of this compound from m-Cresol

Materials:

  • m-Cresol

  • Liquid Bromine

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-cresol in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of liquid bromine in dichloromethane dropwise to the stirred m-cresol solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quench the reaction by slowly adding a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by distillation or recrystallization.

A summary of the synthesis parameters is provided in Table 1.

ParameterValue
Starting Materialm-Cresol
Brominating AgentLiquid Bromine
SolventDichloromethane
Reaction Temperature0-10 °C
Reaction Time2-3 hours
Work-upNeutralization with NaHCO₃, Extraction
PurificationDistillation or Recrystallization

Table 1. Key Parameters for the Synthesis of this compound.

Application in Fungicide Synthesis

This compound serves as a precursor for the synthesis of various fungicidal compounds. The phenolic hydroxyl group can be readily derivatized to form ethers and esters, while the bromine atom allows for the introduction of other functional groups through coupling reactions. These modifications can lead to compounds with specific modes of action against fungal pathogens.

General Mode of Action of Phenolic Fungicides

Phenolic fungicides generally exhibit a multi-site mode of action, which makes the development of resistance by fungal pathogens less likely. The primary mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of the phenol ring allows these compounds to intercalate into the fungal cell membrane, disrupting its integrity and leading to the leakage of essential cellular components.

  • Protein Denaturation: The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, altering their conformation and inactivating essential enzymes.

  • Enzyme Inhibition: Phenolic compounds can directly inhibit the activity of various enzymes crucial for fungal metabolism and growth.

The general workflow for developing a fungicide from this compound is depicted in the following diagram.

Fungicide_Synthesis_Workflow start This compound derivatization Derivatization (e.g., Etherification, Esterification) start->derivatization coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling modification Further Functional Group Modification derivatization->modification coupling->modification purification Purification and Characterization modification->purification screening In vitro and in vivo Fungicidal Screening purification->screening lead_optimization Lead Optimization screening->lead_optimization end Candidate Fungicide lead_optimization->end

Caption: General workflow for fungicide development from this compound.

Application in Plant Growth Regulator Synthesis

The structural scaffold of this compound is also amenable to the synthesis of plant growth regulators (PGRs). By introducing specific functional groups that mimic or interfere with the action of natural plant hormones, novel PGRs can be developed to modulate various physiological processes in plants, such as root development, flowering, and fruit setting.

Experimental Protocol: General Synthesis of a 2-Bromo-5-methylphenoxy-based Plant Growth Regulator (Illustrative Example)

This protocol illustrates the synthesis of an ether derivative, a common motif in plant growth regulators.

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound in acetone, add potassium carbonate.

  • Add the alkyl halide (e.g., ethyl chloroacetate) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the logical relationship in the synthesis of a potential plant growth regulator.

PGR_Synthesis_Logic start This compound reaction Williamson Ether Synthesis start->reaction reagents Alkyl Halide + Base (e.g., K₂CO₃) reagents->reaction product 2-Bromo-5-methylphenoxy Derivative reaction->product pgr Potential Plant Growth Regulator product->pgr

Caption: Synthesis of a potential plant growth regulator via etherification.

Conclusion

This compound is a valuable and versatile intermediate in the field of agrochemical synthesis. Its reactivity allows for the creation of a diverse range of derivatives with potential applications as fungicides and plant growth regulators. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and development of novel and effective agrochemical solutions. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in addressing the challenges of modern agriculture.

References

Synthesis of Novel Derivatives from 2-Bromo-5-methylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2-Bromo-5-methylphenol. This versatile starting material allows for the introduction of a variety of functional groups, leading to the generation of diverse compound libraries with potential applications in drug discovery and materials science. The protocols focus on three key transformations: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for C-N bond formation, and Williamson ether synthesis for C-O bond formation.

Application Notes

Derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of substituted phenol motifs in biologically active compounds. The introduction of aryl, amino, and alkoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, offering pathways to new therapeutic agents.

Anticancer Potential: Substituted biaryl compounds, accessible through Suzuki-Miyaura coupling, have been widely investigated as anticancer agents. These structures can act as scaffolds for the development of kinase inhibitors, compounds that interfere with cell signaling pathways crucial for cancer cell proliferation and survival. Similarly, arylamine derivatives synthesized via Buchwald-Hartwig amination are present in numerous anticancer drugs. The nitrogen atom can participate in key hydrogen bonding interactions with biological targets.

Antioxidant and Antimicrobial Properties: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. Modification of the phenolic group through etherification or the introduction of other substituents can enhance this activity. Furthermore, various substituted phenols and their derivatives have demonstrated promising antibacterial and antifungal activities.[1]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methylphenols

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd Catalyst, Base start->catalyst boronic_acid + Arylboronic Acid boronic_acid->catalyst product 2-Aryl-5-methylphenol catalyst->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Coupling PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acid5-Methyl-2-(4-methoxyphenyl)phenolPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901285-95 (Estimated)
Phenylboronic acid5-Methylbiphenyl-2-olPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901280-90 (Estimated)
Buchwald-Hartwig Amination: Synthesis of 2-(Amino)-5-methylphenols

This protocol outlines the palladium-catalyzed amination of this compound.

Reaction Scheme:

Buchwald_Hartwig start This compound catalyst Pd Catalyst, Ligand, Base start->catalyst amine + Amine (e.g., Morpholine) amine->catalyst product 2-(Amino)-5-methylphenol catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

AmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Morpholine2-(Morpholin-4-yl)-5-methylphenolPd₂(dba)₃/XPhosNaOtBuToluene1001875-85 (Estimated)
Piperidine5-Methyl-2-(piperidin-1-yl)phenolPd₂(dba)₃/XPhosNaOtBuToluene1001870-80 (Estimated)
Williamson Ether Synthesis: Synthesis of 2-(Alkoxy)-5-methylphenols

This protocol describes the synthesis of ethers from this compound and an alkyl halide.[2][3][4]

Reaction Scheme:

Williamson_Ether start This compound base Base start->base halide + Alkyl Halide (e.g., Benzyl Bromide) halide->base product 2-(Alkoxy)-5-methyl-bromobenzene base->product

Caption: General scheme of the Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (1.5 mmol) in acetone or DMF (10 mL).

  • Add the alkyl halide (1.1 mmol).

  • Heat the mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

Quantitative Data:

Alkyl HalideProductBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromide1-Bromo-2-(benzyloxy)-4-methylbenzeneK₂CO₃AcetoneReflux690-98 (Estimated)
Ethyl bromide1-Bromo-2-ethoxy-4-methylbenzeneK₂CO₃DMF80685-95 (Estimated)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC) heat->monitor extract Extraction and Washing monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Characterized Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Many anticancer agents, including those with kinase inhibitory properties, target key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for novel derivatives.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Novel Derivative (Potential Inhibitor) Inhibitor->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

Application Notes: The Sandmeyer Reaction for the Synthesis of Halogenated Cresols

Author: BenchChem Technical Support Team. Date: December 2025

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the substitution of an amino group on an aromatic ring.[1][2] This reaction facilitates the synthesis of aryl halides, cyanides, and other derivatives from aryl diazonium salts, which are themselves generated from primary aromatic amines.[3][4] Discovered by Traugott Sandmeyer in 1884, this transformation proceeds via a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[3] The process is synthetically valuable as it allows for the introduction of substituents that are often difficult to install through direct electrophilic aromatic substitution.[1]

This protocol details the experimental procedure for the Sandmeyer reaction of 6-amino-m-cresol (also known as 2-amino-5-methylphenol). The procedure involves two primary stages:

  • Diazotization: The conversion of the primary amino group of 6-amino-m-cresol into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2][5] This step is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be unstable and potentially explosive if isolated in a dry state.[6][7]

  • Copper(I)-Catalyzed Nucleophilic Substitution: The freshly prepared diazonium salt is then treated with a copper(I) halide (e.g., copper(I) chloride) to replace the diazonium group with a halide.[6] The reaction is driven by the formation of the thermodynamically stable nitrogen gas.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to synthesize 2-chloro-5-methylphenol from 6-amino-m-cresol, a key transformation for creating substituted phenolic compounds used as intermediates in pharmaceuticals and other fine chemicals.[8]

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
6-Amino-m-cresolC₇H₉NO123.1512.3 g (0.1 mol)Purity >98%
Concentrated Hydrochloric AcidHCl36.4630 mL (~0.36 mol)~37% w/w, specific gravity ~1.18
Sodium NitriteNaNO₂69.007.2 g (0.104 mol)
Copper(I) ChlorideCuCl98.9912.0 g (0.12 mol)
Diethyl Ether(C₂H₅)₂O74.12200 mLFor extraction
Sodium Hydroxide SolutionNaOH40.0050 mL2 M solution, for washing
Anhydrous Sodium SulfateNa₂SO₄142.0410 gFor drying
Distilled WaterH₂O18.02As needed
IceH₂O18.02As needed
Starch-Iodide Paper---For testing
Equipment
  • 500 mL three-necked round-bottom flask

  • 250 mL beaker

  • 100 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer (-10 to 100 °C)

  • Buchner funnel and vacuum flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (lab coat, safety goggles, gloves)

Safety Precautions
  • All procedures must be conducted in a well-ventilated fume hood.

  • Aryl diazonium salts are unstable and potentially explosive in a dry, solid state.[6] They should be kept in solution, maintained at low temperatures, and used immediately after preparation.

  • Concentrated hydrochloric acid is corrosive and toxic. Handle with extreme care.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment.

Step-by-Step Procedure

Part A: Diazotization of 6-Amino-m-cresol

  • In the 500 mL three-necked flask, combine 12.3 g (0.1 mol) of 6-amino-m-cresol with 100 mL of distilled water and 25 mL of concentrated hydrochloric acid.

  • Stir the mixture until the amine fully dissolves, forming the hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Vigorous stirring is essential.

  • In a separate 250 mL beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 40 mL of cold distilled water.

  • Transfer the sodium nitrite solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30-40 minutes. Crucially, maintain the temperature of the reaction mixture below 5 °C throughout the addition. [7]

  • After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath.

  • Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting cold solution contains the 6-methyl-3-hydroxyphenyldiazonium chloride and should be used immediately in the next step.

Part B: Sandmeyer Reaction - Synthesis of 2-Chloro-5-methylphenol

  • In a separate large beaker or flask, dissolve 12.0 g (0.12 mol) of copper(I) chloride in 5 mL of concentrated hydrochloric acid and 20 mL of water. Gently warm the mixture if necessary to facilitate dissolution, then cool it to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas will be observed.[9] Control the rate of addition to keep the frothing manageable.

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, with occasional stirring.

  • Gently warm the reaction mixture on a water bath to 50–60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt and cessation of nitrogen evolution.

  • Cool the mixture to room temperature. The product will likely separate as a dark oil or solid.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with 50 mL of 2 M sodium hydroxide solution to remove any phenolic byproducts.[10]

  • Wash the organic layer with distilled water (2 x 50 mL) until the washings are neutral.

  • Dry the ether layer over anhydrous sodium sulfate.[11]

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 2-chloro-5-methylphenol.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.

Data Summary

Table 1: Physical Properties of Key Compounds

CompoundIUPAC NameMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
6-Amino-m-cresol2-Amino-5-methylphenol123.15155-158-
2-Chloro-5-methylphenol2-Chloro-5-methylphenol142.5846-48[8]196[8]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Sol Dissolve 6-Amino-m-cresol in HCl and Water Diazotization Diazotization: Add NaNO2 solution to Amine solution at 0-5 °C Amine_Sol->Diazotization Nitrite_Sol Prepare Aqueous Sodium Nitrite Solution Nitrite_Sol->Diazotization Sandmeyer Sandmeyer Reaction: Add Diazonium Salt solution to CuCl solution Diazotization->Sandmeyer Use Immediately Decomposition Warm to 50-60 °C to complete N2 evolution Sandmeyer->Decomposition Extraction Extract with Diethyl Ether Decomposition->Extraction Wash Wash with NaOH (aq) and Water Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Purification Purify by Distillation or Recrystallization Evaporation->Purification G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Amine 6-Amino-m-cresol Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization Product 2-Chloro-5-methylphenol Diazonium->Product Sandmeyer Reaction N2 N₂ (gas) Diazonium->N2 Sandmeyer Reaction

References

Application Notes and Protocols for the Synthesis of Dyes Using 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-bromo-5-methylphenol as a key intermediate in the synthesis of various classes of dyes. While direct, detailed protocols for the use of this compound in dye synthesis are not extensively documented in readily available literature, its chemical structure lends itself to established synthetic routes for producing azo, and potentially other classes of dyes. This document outlines the theoretical basis for its application and provides detailed, adaptable protocols based on analogous chemical transformations.

Introduction

This compound is a substituted aromatic compound containing a hydroxyl group, a bromine atom, and a methyl group. This unique combination of functional groups makes it a versatile precursor for dye synthesis. The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution, a key reaction in the formation of many dyes. The bromine atom provides a reactive site for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. The methyl group can influence the electronic properties and solubility of the final dye molecule.

Potential Applications in Dye Synthesis

Based on its chemical structure, this compound can be utilized in the synthesis of several classes of dyes, including:

  • Azo Dyes: The electron-rich phenol ring is an excellent coupling component for diazonium salts, forming the characteristic azo (-N=N-) linkage that is central to a vast array of vibrant dyes.

  • Triarylmethane and Xanthene Dyes: While less direct, the phenolic moiety could potentially be incorporated into the synthesis of these dye scaffolds through reactions such as Friedel-Crafts alkylation or condensation reactions. The bromine atom could be used for further functionalization of the dye molecule.

  • Fluorescent Dyes: The rigid aromatic structure of derivatives of this compound could serve as a core for the development of novel fluorescent probes and labels.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of an azo dye using this compound as the coupling component. This protocol is based on well-established procedures for azo coupling reactions with similar phenolic compounds. Researchers should consider this a starting point and may need to optimize conditions for specific target molecules.

Protocol 1: Synthesis of an Azo Dye via Diazo Coupling

This protocol describes the synthesis of a simple monoazo dye by reacting a diazotized aniline derivative with this compound.

Reaction Scheme:

Azo_Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization 0-5 °C NaNO2 NaNO2 NaNO2->Diazonium HCl HCl (aq) HCl->Diazonium BromoPhenol This compound AzoDye Azo Dye BromoPhenol->AzoDye Azo Coupling 0-5 °C, alkaline NaOH NaOH (aq) NaOH->AzoDye Diazonium->AzoDye

Caption: General workflow for the synthesis of an azo dye.

Materials:

  • Substituted Aniline (e.g., 4-nitroaniline)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound (CAS: 14847-51-9)[1]

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Beakers

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

Part A: Diazotization of Substituted Aniline

  • In a 100 mL beaker, dissolve the substituted aniline (e.g., 1.38 g, 10 mmol of 4-nitroaniline) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Stir until a clear solution is obtained. Gentle warming may be necessary.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. The solution should be kept cold for the next step.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve this compound (1.87 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of this compound with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • After 30 minutes, allow the mixture to warm to room temperature and stir for an additional hour.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude dye with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the purified dye in a desiccator and determine its melting point and yield.

Expected Observations:

The formation of the azo dye is typically indicated by the appearance of a brightly colored precipitate (e.g., yellow, orange, or red) upon mixing the diazonium salt and the phenol solution.

Quantitative Data Summary (Hypothetical):

The following table presents hypothetical data for the synthesis of an azo dye from 4-nitroaniline and this compound. Actual results may vary.

ParameterValue
Reactants
4-Nitroaniline1.38 g (10 mmol)
This compound1.87 g (10 mmol)
Product
Theoretical Yield~3.5 g
Actual YieldTo be determined
Melting PointTo be determined
λmax (in Ethanol)To be determined
Molar Extinction Coefficient (ε)To be determined

Visualization of the Synthetic Pathway

The synthesis of an azo dye from this compound involves a two-step process: diazotization followed by azo coupling.

Azo_Dye_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Aniline Substituted Aniline Reagents1 NaNO2, HCl 0-5 °C Aniline->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Reagents2 NaOH (aq) 0-5 °C Diazonium->Reagents2 Coupling Reaction Coupler This compound Coupler->Reagents2 AzoDye Azo Dye Product Reagents2->AzoDye

Caption: Synthetic pathway for an azo dye from this compound.

Further Synthetic Possibilities

While azo coupling is a primary application, the bromine atom on the this compound scaffold opens up possibilities for further derivatization using modern cross-coupling reactions.

Logical Relationship of Potential Cross-Coupling Reactions:

Cross_Coupling cluster_reactions Cross-Coupling Reactions cluster_products Potential Dye Scaffolds Start This compound Derivative Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Ullmann Ullmann Condensation (with Alcohol/Amine) Start->Ullmann Aryl Aryl-Substituted Dye Suzuki->Aryl Amino Amino-Functionalized Dye Buchwald->Amino Ullmann->Amino Ether Ether-Linked Dye Ullmann->Ether

Caption: Potential cross-coupling reactions for dye synthesis.

These reactions, such as the Suzuki, Buchwald-Hartwig, and Ullmann couplings, would typically be performed on a derivative of this compound where the hydroxyl group is protected, or after the initial dye-forming reaction. Such modifications could be used to tune the final dye's properties, including its color, solubility, and binding affinity to various substrates. Detailed protocols for these reactions are widely available in the chemical literature and would need to be adapted for the specific substrate.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel dyes. Its bifunctional nature allows for both the formation of classic dye structures through reactions at the phenolic ring and for further molecular elaboration via its bromo substituent. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers and scientists to explore the full potential of this versatile chemical intermediate in the development of new colorants and functional molecules.

References

Troubleshooting & Optimization

Navigating the Purification of 2-Bromo-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the success of their work. This technical support center provides a comprehensive guide to the purification of 2-Bromo-5-methylphenol, a key building block in various synthetic pathways. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various purification techniques to assist you in your laboratory endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities in crude this compound typically arise from the bromination of m-cresol. These can include:

  • Unreacted m-cresol: The starting material for the synthesis.

  • Isomeric byproducts: Such as 4-bromo-3-methylphenol and 6-bromo-3-methylphenol, which can be difficult to separate due to similar physical properties.

  • Polybrominated species: For instance, 2,4-dibromo-5-methylphenol or 2,6-dibromo-5-methylphenol, which may form if the reaction conditions are not carefully controlled.

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities.

  • Column chromatography is highly effective for removing both isomeric and polybrominated impurities, often yielding a high-purity product.[1]

  • Recrystallization can be a simpler and more scalable method if a suitable solvent system is identified to selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Vacuum distillation may be an option for large-scale purification, particularly for separating components with different boiling points. However, the thermal stability of this compound under distillation conditions should be considered.

Q3: My purified this compound is an oil, but I expected a solid. What should I do?

A3: this compound can sometimes be isolated as an oil, especially if trace impurities are present that depress the melting point.[1] To induce solidification, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound. If it remains an oil, a final high-vacuum step to remove any residual solvent may be beneficial.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of isomers Inappropriate solvent system polarity.Optimize the eluent system. A common starting point is a non-polar solvent like hexanes with a small amount of a more polar solvent like ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).[1] Perform small-scale trials with varying solvent ratios to improve resolution.
Product co-elutes with an impurity The impurity has a very similar polarity to the product.Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the separation selectivity.
Streaking of the product on the column The compound is too polar for the solvent system, or the sample is overloaded.Increase the polarity of the eluent. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column.
Low product recovery The product is strongly adsorbed to the silica gel.After eluting with the primary solvent system, flush the column with a more polar solvent (e.g., 100% ethyl acetate) to recover any strongly bound product.
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" instead of forming crystals The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system where the compound is less soluble can also help.
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical results for different purification methods for this compound. Please note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Technique Typical Yield (%) Achievable Purity (%) Advantages Disadvantages
Column Chromatography ~20%[1]>98%High resolution, effective for complex mixtures.Can be time-consuming and require large volumes of solvent.
Recrystallization Variable>99% (if optimized)Simple, scalable, and can yield very pure product.Requires finding a suitable solvent system; may have lower recovery.
Vacuum Distillation Potentially high>97%Suitable for large quantities, good for separating by boiling point.Requires thermally stable compounds; may not separate isomers effectively.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a documented synthesis of this compound.[1]

1. Preparation of the Column:

  • A glass chromatography column is packed with silica gel as the stationary phase.
  • The column is equilibrated with the mobile phase, a mixture of hexanes and ethyl acetate (98:2).

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of the mobile phase.
  • The solution is carefully loaded onto the top of the silica gel bed.

3. Elution and Fraction Collection:

  • The mobile phase is passed through the column to elute the compounds.
  • Fractions are collected in separate test tubes.

4. Analysis and Product Isolation:

  • The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
  • The fractions containing the pure this compound are combined.
  • The solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of a brominated phenol, which can be adapted for this compound.

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent or solvent pair. Good candidates include ethanol/water or hexane/ethyl acetate mixtures. The ideal solvent should dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • If using a solvent pair, add the second solvent (the one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate.
  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator.

Visualizing the Purification Workflow

The following diagrams illustrate the logical steps involved in the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A Bromination of m-cresol B Crude this compound A->B C Column Chromatography B->C D Recrystallization B->D E Vacuum Distillation B->E F Pure this compound C->F D->F E->F

Caption: General workflow from synthesis to purified this compound.

Troubleshooting_Logic start Crude Product Analysis (TLC/GC-MS) decision1 Major Impurities Identified? start->decision1 tech_selection Select Purification Technique decision1->tech_selection Yes decision1->tech_selection No (Proceed with standard method) decision2 Pure Product Obtained? tech_selection->decision2 end Final Pure Product decision2->end Yes troubleshoot Troubleshoot Technique decision2->troubleshoot No troubleshoot->tech_selection

Caption: Logical flow for troubleshooting purification issues.

References

Overcoming side reactions in the synthesis of 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges in the synthesis of 2-Bromo-5-methylphenol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily from the bromination of m-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound from m-cresol?

The primary side products are other isomeric monobrominated phenols and polybrominated species. The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring direct bromination to the ortho and para positions relative to the hydroxyl group. This leads to a mixture of isomers, including 4-bromo-3-methylphenol and 6-bromo-3-methylphenol, in addition to the desired this compound. Furthermore, over-bromination can occur, yielding dibromo (e.g., 4,6-dibromo-3-methylphenol) and even tribromo derivatives.[1][2]

Q2: My reaction is producing a significant amount of dibrominated and tribrominated products. How can I minimize this?

Over-bromination is a common issue. To minimize the formation of di- and tri-brominated products, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of m-cresol to the brominating agent. Adding the brominating agent dropwise over a period allows for better control of the reaction.

  • Low Temperature: Perform the reaction at a low temperature, typically between -10°C and 0°C.[2] This reduces the reaction rate and decreases the likelihood of multiple brominations.

  • Choice of Brominating Agent: Milder brominating agents can offer better selectivity. Consider using N-Bromosuccinimide (NBS) in a suitable solvent, which can be more selective for monobromination compared to elemental bromine.[3]

Q3: The primary impurity in my product is the 4-bromo isomer. How can I improve the regioselectivity for the 2-position?

Improving the regioselectivity towards the desired 2-bromo isomer can be challenging due to the activating nature of the hydroxyl group. Here are some approaches:

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon tetrachloride or chloroform are often used.[2][4]

  • Bulky Brominating Agents: While not explicitly detailed for this specific synthesis in the provided context, employing a bulkier brominating agent can sometimes favor substitution at the less sterically hindered position.

  • Alternative Synthetic Routes: If direct bromination consistently yields an inseparable mixture, consider a multi-step synthesis. For example, a route starting from 6-amino-m-cresol can provide better regiocontrol.[5]

Q4: I am having difficulty separating this compound from its isomers. What purification methods are recommended?

Separation of the isomers can be achieved through:

  • Fractional Distillation: The different bromo-m-cresol isomers have slightly different boiling points, and fractional distillation under reduced pressure can be effective for separation.[2]

  • Crystallization: Repeated crystallization from a suitable solvent, such as petroleum ether or water, can be used to purify the solid isomers.[2]

  • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a reliable method to separate the isomers. A non-polar eluent system, such as hexanes/ethyl acetate, is typically effective.[5]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various synthetic approaches to provide a comparative overview of yields and reaction conditions.

Starting MaterialBrominating AgentSolventTemperature (°C)Key ConditionsProduct Distribution/YieldReference
m-CresolBromineChloroform-10 to -5Dropwise addition of bromineMixture of monobromo isomers; 155g of a fraction (likely a mix) from 108g of m-cresol.[2]
m-CresolBromine ChlorideCarbon Tetrachloride23-27Dropwise addition of BrClRatio of ortho-bromo to para-bromo is 0.9.[4]
6-Amino-m-cresolNaNO₂, HBr, CuBrWater<10 (diazotization), then boilingSandmeyer reaction20% yield of this compound after chromatography.[5]

Experimental Protocols

Protocol 1: Direct Bromination of m-Cresol [2]

  • Dissolve 108 g of purified m-cresol in 200 cc of chloroform in a flask equipped with a stirrer and a dropping funnel.

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add a solution of 160 g of bromine in 100 cc of chloroform dropwise, ensuring the temperature does not exceed -5°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Allow the mixture to stand overnight.

  • Purify the product mixture by fractional distillation under reduced pressure.

Protocol 2: Synthesis via Sandmeyer Reaction from 6-Amino-m-cresol [5]

  • Prepare a solution of sodium nitrite (2.8 g, 41 mmol) in 5 ml of water.

  • In a separate flask, prepare an ice-cooled mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol).

  • Rapidly add the sodium nitrite solution to the 6-amino-m-cresol mixture with stirring, keeping the temperature below 10°C by adding ice chips.

  • In another flask, prepare a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml).

  • Add the diazonium salt solution in portions over 30 minutes to the boiling copper(I) bromide mixture.

  • Reflux the resulting mixture for an additional 30 minutes.

  • Cool the reaction mixture and extract with ether (2 x 100 ml).

  • Wash the combined organic extracts with water, dry over magnesium sulfate, and evaporate the solvent.

  • Purify the residue by silica gel chromatography using a 98:2 hexanes/ethyl acetate eluent system.

Visualizations

Diagram 1: Reaction Pathways in the Bromination of m-Cresol

G mCresol m-Cresol DesiredProduct This compound (Desired Product) mCresol->DesiredProduct ortho-bromination SideProduct1 4-Bromo-3-methylphenol mCresol->SideProduct1 para-bromination SideProduct2 6-Bromo-3-methylphenol mCresol->SideProduct2 ortho-bromination Br2 Bromine (Br₂) PolyBromo Dibromo/Tribromo Products DesiredProduct->PolyBromo Further Bromination SideProduct1->PolyBromo Further Bromination SideProduct2->PolyBromo Further Bromination G Start Start: Synthesis of This compound CheckPurity Analyze Product Mixture (e.g., GC-MS, NMR) Start->CheckPurity HighPolyBromo Issue: High % of Polybrominated Products CheckPurity->HighPolyBromo Polybromination > Threshold HighIsomers Issue: High % of Isomeric Side Products CheckPurity->HighIsomers Isomer Ratio Unfavorable Purification Purification: - Fractional Distillation - Crystallization - Chromatography CheckPurity->Purification Acceptable Purity SolutionPoly Solution: 1. Lower Temperature 2. Control Stoichiometry 3. Use Milder Brominating Agent HighPolyBromo->SolutionPoly SolutionIsomers Solution: 1. Optimize Solvent 2. Consider Alternative Route (e.g., Sandmeyer) HighIsomers->SolutionIsomers SolutionPoly->Start Re-run Synthesis SolutionIsomers->Start Re-run or Change Route End Pure this compound Purification->End

References

Technical Support Center: Synthesis of 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-methylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Question: Why is the yield of my this compound synthesis unexpectedly low?

A low yield can be attributed to several factors, including incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material (m-cresol) is still present, consider extending the reaction time or slightly increasing the reaction temperature.

  • Suboptimal Temperature Control: The bromination of m-cresol is highly sensitive to temperature. The reaction should typically be conducted under controlled, low-temperature conditions to ensure selective bromination at the desired position.[1] For instance, some protocols recommend temperatures between -5 and 10 °C.[2][3]

  • Reagent Stoichiometry: Precisely measure the molar ratio of the brominating agent to m-cresol. An excess of the brominating agent can lead to the formation of di-brominated byproducts, while an insufficient amount will result in an incomplete reaction. A molar ratio of bromine to p-cresol of 1.0 ~ 1.1:1 has been reported to be effective.[2]

  • Loss during Extraction and Purification: The workup and purification steps can significantly impact the final yield. Ensure efficient extraction with a suitable solvent like ether.[1] During purification by chromatography, careful selection of the eluent system is crucial to separate the desired product from isomers and byproducts.[1]

Question: My final product is a mixture of isomers. How can I improve the regioselectivity for this compound?

The hydroxyl and methyl groups of m-cresol direct bromination to the ortho and para positions, leading to the formation of 2-bromo, 4-bromo, and 6-bromo isomers. Improving the selectivity for the 2-bromo isomer is a common challenge.

  • Choice of Brominating Agent: The use of bromine chloride (BrCl) has been shown to favor ortho-bromination over para-bromination compared to using bromine (Br2) alone.[4]

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon tetrachloride are often used.[4] Some methods report high selectivity using solvents like methylene chloride or chloroform.[2][3]

  • Steric Hindrance: While not directly controllable, understanding the steric hindrance around the phenol can help predict the major isomer. The position ortho to the hydroxyl group and meta to the methyl group is sterically accessible.

  • Reaction Conditions: As mentioned, maintaining a low reaction temperature is critical for controlling selectivity.

Question: How can I minimize the formation of di-brominated and other byproducts?

Over-bromination, leading to products like 2,4-dibromo-5-methylphenol or 2,6-dibromo-5-methylphenol, is a common side reaction.

  • Controlled Addition of Brominating Agent: Add the brominating agent dropwise or in portions to the solution of m-cresol.[4] This maintains a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring multiple substitutions.

  • Reaction Temperature: Lower temperatures generally reduce the rate of the reaction, which can help prevent over-bromination.

  • Molar Ratio: Use a strict 1:1 or slightly more than 1:1 molar ratio of the brominating agent to m-cresol.[2]

  • Reaction in the Absence of Light: Performing the reaction in the absence of light can help avoid side reactions.[3]

Question: What is the most effective method for purifying this compound?

Purification is essential to isolate the desired product from unreacted starting materials, isomers, and di-brominated byproducts.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the isomers.[1] A common eluent system is a mixture of hexanes and ethyl acetate.[1]

  • Distillation: Distillation under reduced pressure can be used to purify the product, especially on a larger scale.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and reagents for the synthesis of this compound?

The most common starting material is 5-methylphenol (m-cresol). The brominating agent is typically elemental bromine (Br2) or N-Bromosuccinimide (NBS). Other reagents may include a solvent (e.g., carbon tetrachloride, methylene chloride) and occasionally a catalyst like iron powder.[1] An alternative route involves the use of 6-amino-m-cresol, sodium nitrite, and copper(I) bromide in what is known as a Sandmeyer reaction.[1]

Q2: What are the main safety precautions to consider during this synthesis?

Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also produce hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure proper quenching and neutralization steps are in place.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (m-cresol). Gas Chromatography (GC) is another effective method to monitor the disappearance of the starting material and the appearance of the product and byproducts.[3]

Q4: What is the expected yield for the synthesis of this compound?

The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. Reported yields range from as low as 20% for some methods to over 90% for highly optimized protocols.[1][5]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for Bromination of Cresols

Starting MaterialBrominating AgentSolventTemperature (°C)Reported YieldPurityReference
6-amino-m-cresolNaNO2, HBr, CuBrWater<10 then reflux20%Not Specified[1]
m-cresolBrClCarbon Tetrachloride23-27Not specified for 2-bromo isomerMixture of isomers[4]
p-cresolBromineMethylene Chloride-5 to 10>99% (single bromo phenol)>98%[2]
p-cresolBromineEthylene DichlorideNot specified93.2%99.8%[5]
p-cresolBromineCarbon Tetrachloride20-4095.12%Not specified[3]

Experimental Protocols

High-Yield Synthesis of 2-Bromo-4-methylphenol (Adaptable for m-cresol)

This protocol is based on a high-yield method described for p-cresol and can be adapted for m-cresol with appropriate adjustments and optimization.[2][5]

Materials:

  • m-cresol

  • Bromine

  • Methylene Chloride (or Ethylene Dichloride)

  • Sodium bicarbonate solution (5%)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-cresol in methylene chloride.

  • Cool the flask in an ice bath to a temperature between -5 and 0 °C.

  • In the dropping funnel, prepare a solution of bromine in methylene chloride.

  • Add the bromine solution dropwise to the stirred m-cresol solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or GC until the starting m-cresol is consumed.

  • Once the reaction is complete, slowly add a 5% sodium bicarbonate solution to quench the reaction and neutralize the generated HBr until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Visualizations

experimental_workflow start Start: Prepare Reagents dissolve Dissolve m-cresol in Solvent (e.g., CH2Cl2) start->dissolve cool Cool Reaction Mixture (-5 to 0 °C) dissolve->cool add_br2 Dropwise Addition of Bromine Solution cool->add_br2 react Stir at Low Temperature (2-3 hours) add_br2->react monitor Monitor Reaction Progress (TLC/GC) react->monitor monitor->react Incomplete quench Quench with NaHCO3 Solution monitor->quench Reaction Complete extract Workup: Separate Organic Layer quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purification evaporate->purify distill Vacuum Distillation purify->distill Large Scale chromatography Column Chromatography purify->chromatography High Purity product Final Product: This compound distill->product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_temp Suboptimal Temperature low_yield->bad_temp wrong_ratio Incorrect Stoichiometry low_yield->wrong_ratio workup_loss Workup/Purification Loss low_yield->workup_loss isomers Isomer Formation isomers->bad_temp poor_selectivity Poor Regioselectivity isomers->poor_selectivity dibromo Di-bromination dibromo->wrong_ratio excess_br2 Excess Brominating Agent dibromo->excess_br2 fast_addition Rapid Addition of Reagent dibromo->fast_addition extend_time Extend Reaction Time/Temp incomplete_rxn->extend_time control_temp Precise Temp Control (-5 to 10°C) bad_temp->control_temp check_ratio Verify Molar Ratios wrong_ratio->check_ratio optimize_workup Optimize Purification workup_loss->optimize_workup use_brcl Use BrCl as Brominating Agent poor_selectivity->use_brcl choose_solvent Select Appropriate Solvent poor_selectivity->choose_solvent excess_br2->check_ratio dropwise_add Slow, Dropwise Addition fast_addition->dropwise_add

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of 2-Bromo-5-methylphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Bromo-5-methylphenol using column chromatography. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly reported and effective stationary phase for the purification of this compound is silica gel.[1] Due to the acidic nature of the phenolic hydroxyl group, silica gel is a suitable polar adsorbent. For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be considered as an alternative.[1][2]

Q2: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A2: A common mobile phase for the purification of this compound on silica gel is a mixture of hexanes and ethyl acetate. A specific ratio that has been successfully used is 98:2 hexanes/ethyl acetate. This non-polar solvent system allows for good separation of the moderately polar this compound from non-polar impurities. The polarity of the mobile phase can be gradually increased by adding more ethyl acetate if the compound is not eluting.

Q3: How can I monitor the separation during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your desired product and assess their purity. For aromatic compounds like this compound, visualization can be achieved using a UV lamp.[3]

Q4: My this compound is not eluting from the silica gel column. What should I do?

A4: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture. For example, you can try changing the mobile phase to 95:5, then 90:10 hexanes/ethyl acetate. In some cases, for polar phenolic compounds, a solvent system containing dichloromethane (DCM) and a small amount of methanol may be necessary.

Q5: I am observing peak tailing in my fractions containing this compound. What is the cause and how can I fix it?

A5: Peak tailing for phenolic compounds on silica gel is a common issue and is often caused by strong interactions between the acidic phenolic hydroxyl group and the acidic silanol groups on the silica surface. To mitigate this, you can try adding a small amount of a polar solvent like methanol to the mobile phase or a few drops of acetic acid to protonate the silanol groups and reduce their interaction with the analyte.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexanes/ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent just until the sample has been adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

    • Apply gentle pressure (e.g., using a pump or an inert gas source) to begin eluting the sample through the column.

    • Collect fractions in separate tubes or flasks. The size of the fractions will depend on the size of the column.

    • Monitor the elution of the compound by TLC.

  • Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate and develop it in a suitable solvent system (e.g., 9:1 hexanes/ethyl acetate).

    • Visualize the TLC plate under a UV lamp to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Column Chromatography Conditions for this compound

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate (98:2)
Elution Mode Isocratic or Gradient

Table 2: TLC Solvent Systems for Monitoring Brominated Phenols

Solvent System (v/v)PolarityTypical Rf Range for Bromophenols
95:5 Hexanes:Ethyl AcetateLow0.1 - 0.3
90:10 Hexanes:Ethyl AcetateLow-Medium0.2 - 0.5
80:20 Hexanes:Ethyl AcetateMedium0.4 - 0.7
70:30 Hexanes:Ethyl AcetateMedium-High0.6 - 0.9

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Troubleshooting Guide

Below is a troubleshooting guide for common problems encountered during the column chromatography of this compound.

Problem 1: Poor Separation of this compound from Impurities

  • Possible Cause: The mobile phase polarity is either too high or too low.

    • Solution: Optimize the mobile phase by running several TLCs with different solvent ratios (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate) to find a system that gives good separation between your product and the impurities (ideally, a ΔRf > 0.2).

  • Possible Cause: The column is overloaded.

    • Solution: Use an appropriate ratio of silica gel to crude product. A general rule of thumb is a 50:1 to 100:1 ratio by weight.

  • Possible Cause: The column was packed improperly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. Packing the column as a slurry helps to create a homogenous bed.

Problem 2: The Compound is Unstable on the Silica Gel Column

  • Possible Cause: The acidic nature of silica gel is causing decomposition of this compound.

    • Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the mobile phase. Alternatively, switch to a neutral stationary phase like alumina.[2]

Problem 3: The Compound Crystallizes on the Column

  • Possible Cause: The compound has low solubility in the mobile phase and is precipitating.

    • Solution: Try a different solvent system in which your compound is more soluble. You may need to use a more polar solvent system or a different combination of solvents.

Visualization

TroubleshootingWorkflow start Start Purification check_separation Poor Separation? start->check_separation check_elution Compound Not Eluting? check_separation->check_elution No optimize_mobile_phase Optimize Mobile Phase (TLC) check_separation->optimize_mobile_phase Yes check_stability Compound Unstable? check_elution->check_stability No increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Yes check_crystallization Crystallization on Column? check_stability->check_crystallization No change_stationary_phase Use Neutral Alumina or Deactivated Silica check_stability->change_stationary_phase Yes end_success Successful Purification check_crystallization->end_success No change_solvent_system Change Solvent System for Better Solubility check_crystallization->change_solvent_system Yes repack_column Check Column Packing & Load optimize_mobile_phase->repack_column repack_column->start increase_polarity->start change_stationary_phase->start change_solvent_system->start

Caption: Troubleshooting workflow for this compound purification.

References

Stability and storage conditions for 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromo-5-methylphenol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. Below is a summary of recommended storage conditions based on available data.

ParameterRecommended ConditionRationale
Temperature -20°C or 2-8°CMinimizes degradation over long-term storage.[1]
Atmosphere Store in a dry, cool, and well-ventilated place.[2]Protects from moisture and atmospheric contaminants.
Container Tightly closed container.[2]Prevents oxidation and contamination.[3][4][5][6][7]
Light Exposure Store in a dark place.Phenolic compounds can be sensitive to light and may undergo photodegradation.[8]
Incompatible Materials Store away from strong oxidizing agents.Avoids potential hazardous reactions and degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and storage of this compound.

Q1: My this compound has changed color from its original dark brown appearance. Is it still usable?

A change in color can indicate degradation. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities.[3][5][7]

  • Troubleshooting Steps:

    • Assess the extent of color change: A slight darkening may not significantly impact purity for some applications, but a significant change warrants further investigation.

    • Purity Check: Perform an analytical test such as High-Performance Liquid Chromatography (HPLC) to determine the purity of the material. Compare the chromatogram to a reference standard if available.

    • Solubility Test: Attempt to dissolve a small amount in a recommended solvent like chloroform or DMSO. The presence of insoluble particles may indicate polymerization or the formation of degradation products.

Q2: I am observing poor solubility of this compound in a solvent where it was previously soluble. What could be the cause?

Decreased solubility can be a result of degradation, leading to the formation of less soluble polymeric byproducts.[3][5][7]

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure the solvent is pure and dry, as contaminants can affect solubility.

    • Gentle Heating/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious as excessive heat can accelerate degradation.

    • Purity Analysis: As with color change, use HPLC to check for the presence of impurities that may be affecting solubility.

Q3: My experimental results are inconsistent when using a new batch of this compound. How can I check its stability?

Inconsistent results are a strong indicator of potential degradation. A stability test should be performed.

  • Recommended Action:

    • Follow the detailed "Experimental Protocol for Stability Assessment of this compound" provided below to formally assess the stability of your batch. This will involve subjecting the compound to accelerated degradation conditions and analyzing its purity over time.

Below is a troubleshooting workflow for addressing common issues with this compound.

G Troubleshooting Workflow for this compound start Start: Observe Issue (e.g., color change, insolubility) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis solubility_test Conduct Solubility Test check_storage->solubility_test decision Purity Acceptable? purity_analysis->decision solubility_test->decision use_material Proceed with Experiment decision->use_material Yes re_purify Consider Re-purification decision->re_purify No discard Discard Material re_purify->discard

Caption: Troubleshooting logic for handling this compound issues.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for preventing its decomposition.

  • Oxidation: Phenolic compounds are susceptible to oxidation, especially in the presence of air (oxygen), light, or oxidizing agents. This can lead to the formation of quinone-type structures and polymeric materials.[3][5][7] The initial step often involves the formation of a phenoxyl radical.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. This can involve photohydrolysis, debromination, and rearrangement of the bromine atom on the phenol ring.[8]

The diagram below illustrates a simplified overview of potential degradation pathways.

G Potential Degradation Pathways for this compound start This compound oxidation Oxidation (Air, Light, Oxidizing Agents) start->oxidation photodegradation Photodegradation (UV/Visible Light) start->photodegradation phenoxyl_radical Phenoxyl Radical oxidation->phenoxyl_radical debromination Debromination Products photodegradation->debromination rearrangement Isomeric Impurities photodegradation->rearrangement quinones Quinone-type Impurities phenoxyl_radical->quinones polymers Polymeric Byproducts phenoxyl_radical->polymers

Caption: Simplified potential degradation pathways for this compound.

Experimental Protocols

Experimental Protocol for Stability Assessment of this compound

This protocol outlines a general method for conducting an accelerated stability study to assess the shelf-life of this compound.

1. Objective: To evaluate the stability of this compound under accelerated conditions of temperature and light exposure.

2. Materials:

  • This compound (at least three different batches if possible)

  • Amber glass vials with tight-fitting caps

  • HPLC grade acetonitrile and water

  • Calibrated stability chambers (e.g., 40°C/75% RH)

  • Photostability chamber

  • HPLC system with a UV detector

  • Analytical balance

3. Methodology:

3.1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into several amber glass vials for each storage condition and time point.

  • Tightly cap the vials.

  • Designate a set of vials for each storage condition:

    • Control: 2-8°C (or -20°C) protected from light.

    • Accelerated Thermal: 40°C ± 2°C / 75% RH ± 5% RH.

    • Photostability: As per ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

3.2. Stability Study Execution:

  • Place the prepared vials in the respective stability chambers.

  • Pull samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[9][10]

  • At each time point, visually inspect the samples for any change in physical appearance (color, texture).

3.3. Analytical Method (HPLC):

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile) and dilute to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Dissolve the entire content of a vial from the stability study in a known volume of the same solvent to achieve a similar target concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV maximum of this compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to establish the retention time and peak area.

    • Inject each sample solution.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the main compound.

4. Data Analysis:

  • Calculate the purity of this compound at each time point using the area normalization method.

  • Identify and quantify any significant degradation products.

  • Plot the purity of this compound as a function of time for each storage condition.

  • Based on the degradation rate at accelerated conditions, an estimation of the shelf life under normal storage conditions can be made.

The following diagram outlines the workflow for the stability assessment protocol.

G Experimental Workflow for Stability Assessment start Start: Obtain Samples sample_prep Prepare Samples in Vials for Each Condition start->sample_prep storage Place in Stability Chambers (Control, Accelerated, Photostability) sample_prep->storage pull_samples Pull Samples at Time Points (0, 1, 3, 6 months) storage->pull_samples visual_inspection Visual Inspection pull_samples->visual_inspection hplc_analysis HPLC Analysis pull_samples->hplc_analysis data_analysis Data Analysis (Purity, Degradation Products) visual_inspection->data_analysis hplc_analysis->data_analysis shelf_life Estimate Shelf Life data_analysis->shelf_life

Caption: Workflow for the stability testing of this compound.

References

Technical Support Center: Analysis of 2-Bromo-5-methylphenol and its Impurities by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in 2-Bromo-5-methylphenol using High-Performance Liquid Chromatography (HPLC). This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Common synthesis-related impurities include positional isomers and over-brominated products. Degradation can occur under stress conditions such as exposure to acid, base, oxidation, heat, or light.

Q2: Why is it important to identify and quantify these impurities?

A2: Impurity profiling is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] Even small amounts of impurities can alter the toxicological and pharmacological properties of the active pharmaceutical ingredient (API). Regulatory bodies like the ICH and FDA have strict guidelines for impurity levels in drug substances.[2]

Q3: What is a suitable HPLC method for analyzing this compound and its impurities?

A3: A reversed-phase HPLC (RP-HPLC) method is generally well-suited for the separation of this compound and its structurally related impurities. A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small amount of acid (like formic or trifluoroacetic acid) to improve peak shape.

Q4: How can I confirm the identity of an unknown peak in my chromatogram?

A4: While retention time provides an initial indication, it is not a definitive identification. For unambiguous identification of an unknown impurity, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard, as it provides molecular weight and structural information.[1]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for this compound and its impurities are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for phenolic compounds is a common issue. The primary causes and solutions are outlined below:

Potential Cause Solution
Secondary Interactions with Residual Silanols The acidic nature of the phenol group can interact with residual silanol groups on the silica-based column packing. To mitigate this, consider using a highly end-capped column or adding a competing base (e.g., triethylamine in small concentrations) to the mobile phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also suppress the ionization of silanols.
Column Overload Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and re-injecting.
Contamination of Guard or Analytical Column Accumulation of strongly retained compounds from the sample matrix can cause peak tailing. First, try flushing the column with a strong solvent. If the problem persists, replace the guard column. If that does not resolve the issue, the analytical column may need to be replaced.[3]
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of the analytes, it can lead to poor peak shape. Adjusting the pH of the mobile phase away from the pKa can improve symmetry.

Problem 2: Inconsistent Retention Times

  • Question: The retention times for my analyte and impurities are shifting between injections. What should I investigate?

  • Answer: Fluctuating retention times can compromise the reliability of your analysis. Here are the common causes and their remedies:

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.[4]
Changes in Mobile Phase Composition If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. For manually prepared mobile phases, ensure thorough mixing and degassing. Prepare fresh mobile phase daily to avoid compositional changes due to evaporation of volatile components.[4]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor temperature changes can affect retention times.[4]
Pump Malfunction or Leaks Check the HPLC system for any leaks, especially around pump seals and fittings. Ensure the pump is delivering a consistent flow rate.[3]

Problem 3: Poor Resolution Between Impurity Peaks

  • Question: I am unable to separate two closely eluting impurity peaks. How can I improve the resolution?

  • Answer: Achieving adequate separation is critical for accurate quantification. Consider the following strategies to improve resolution:

Potential Cause Solution
Suboptimal Mobile Phase Composition Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve the separation of early-eluting peaks.
Inadequate Column Chemistry If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For aromatic isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase might provide better separation than a standard C18 column.
Gradient Elution Profile If using a gradient, try a shallower gradient (a slower increase in the organic solvent concentration over time). This can improve the separation of closely eluting compounds.
Flow Rate Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

Experimental Protocols

Proposed RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific instrumentation and impurity profile.

1. Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
07030
203070
253070
267030
307030

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample at the same concentration as the standard solution using the same diluent.

  • Impurity Spiked Solution: If reference standards for impurities are available, prepare a spiked sample solution to confirm their retention times and the resolution from the main peak.

Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed.[5][6][7][8][9]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration before HPLC analysis.

Data Presentation

Table 2: Potential Impurities and their Classification

Impurity Name Potential Source Classification
4-Bromo-3-methylphenolSynthesisPositional Isomer
6-Bromo-3-methylphenolSynthesisPositional Isomer
2,4-Dibromo-5-methylphenolSynthesisOver-brominated Byproduct
2,6-Dibromo-5-methylphenolSynthesisOver-brominated Byproduct
Unknown Degradant 1Degradation (e.g., Oxidation)Degradation Product
m-CresolSynthesisStarting Material

Table 3: Hypothetical Chromatographic Performance Data

Note: This data is illustrative and will vary based on the specific HPLC system, column, and exact analytical conditions.

Compound Retention Time (min) Relative Retention Time (RRT) Resolution (USP) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
m-Cresol4.20.35-0.050.15
4-Bromo-3-methylphenol10.80.902.50.030.10
6-Bromo-3-methylphenol11.50.961.80.040.12
This compound 12.0 1.00 -0.020.06
2,4-Dibromo-5-methylphenol15.31.284.10.050.15
2,6-Dibromo-5-methylphenol16.11.342.20.060.18

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (1 mg/mL) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system forced_degradation Perform Forced Degradation Studies forced_degradation->hplc_system run_sequence Run Analytical Sequence (Standard, Sample, Degraded Samples) hplc_system->run_sequence process_data Process Chromatographic Data run_sequence->process_data identify_impurities Identify and Quantify Impurities process_data->identify_impurities report Generate Report identify_impurities->report

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Chromatographic Issue Identified peak_tailing Peak Tailing/Fronting start->peak_tailing rt_shift Inconsistent Retention Times start->rt_shift poor_resolution Poor Resolution start->poor_resolution check_overload Dilute Sample peak_tailing->check_overload All Peaks Affected? check_column Flush/Replace Column peak_tailing->check_column Specific Peaks Tailing? check_mobile_phase Adjust Mobile Phase pH check_overload->check_mobile_phase check_equilibration Increase Equilibration Time rt_shift->check_equilibration check_temp Verify Column Temperature check_equilibration->check_temp check_flow Check for Leaks/Flow Rate check_temp->check_flow optimize_mobile_phase Adjust Mobile Phase Composition poor_resolution->optimize_mobile_phase change_column Try Different Column Chemistry optimize_mobile_phase->change_column No Improvement? optimize_gradient Modify Gradient Program change_column->optimize_gradient

Caption: Troubleshooting logic for common HPLC issues.

References

Troubleshooting common issues in Suzuki coupling of 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-5-methylphenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling reactions?

A1: The primary challenges stem from the presence of the free phenolic hydroxyl group. This group can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the phenolic proton is acidic and can interfere with basic reaction conditions. The electron-donating nature of the hydroxyl and methyl groups can also decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][2]

Q2: Is it necessary to protect the hydroxyl group of this compound before performing a Suzuki coupling?

A2: While protecting the hydroxyl group as a methyl ether, tosylate, or other derivative can circumvent the issues mentioned above, it is often possible to perform the coupling on the unprotected phenol.[3] This avoids additional synthesis and deprotection steps. Success with the unprotected phenol typically requires careful optimization of the reaction conditions, particularly the choice of base and ligand.[3]

Q3: What are the most common side reactions observed in the Suzuki coupling of this compound?

A3: Common side reactions include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen, leading to the formation of m-cresol. This can be caused by certain bases or impurities in the solvent that act as hydride sources.[4]

  • Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[4]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This is often facilitated by aqueous basic conditions and elevated temperatures.

Troubleshooting Guide

Problem 1: Low to no conversion of this compound.

Possible Cause Troubleshooting Step
Catalyst Inactivity The free phenol may be inhibiting the palladium catalyst. Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos) are often effective for electron-rich aryl bromides.[1][2] Consider using a pre-formed catalyst to ensure the active Pd(0) species is generated.
Inefficient Oxidative Addition The electron-rich nature of the substrate can make oxidative addition sluggish.[1] Increase the reaction temperature. If the reaction is being run at 80 °C, consider increasing it to 100-120 °C. Microwave irradiation can also be beneficial.
Inappropriate Base The base is crucial for activating the boronic acid. If the base is too weak or not sufficiently soluble, the reaction will not proceed. Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base is often solvent-dependent.[5]
Poor Reagent Quality Ensure the this compound and the boronic acid are pure. Boronic acids can degrade over time, especially if not stored properly. Solvents should be anhydrous and of high purity.

Problem 2: Significant formation of side products (dehalogenation, homocoupling).

Possible Cause Troubleshooting Step
Oxygen Contamination Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and promote homocoupling.[4] Ensure all solvents are thoroughly degassed and the reaction is performed under a nitrogen or argon atmosphere.
Hydride Source Dehalogenation can be caused by hydride impurities. Use high-purity, anhydrous solvents. Consider screening different bases, as some may be more prone to promoting this side reaction.
Boronic Acid Instability Protodeboronation can be a significant issue, especially at higher temperatures. Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which are generally more stable.

Problem 3: Reaction stalls before completion.

Possible Cause Troubleshooting Step
Catalyst Deactivation The active Pd(0) species may be precipitating as palladium black. This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or slightly lower reaction temperatures.
Ligand Degradation Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions. The use of N-heterocyclic carbene (NHC) ligands can sometimes offer higher stability.
Insolubility The starting material, intermediate, or product might be precipitating out of solution. Try a different solvent system to improve solubility. For instance, if using a toluene/water mixture, consider switching to dioxane/water or DMF.

Quantitative Data

The following table summarizes reaction conditions that have been reported for the Suzuki coupling of substrates similar to this compound. This data can serve as a starting point for optimization.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromophenolPhenylboronic acidPd/C-K₃PO₄ (2)Water150 (MW)0.17>95
2-BromoanilinePhenylboronic acid pinacol esterCataCXium A palladacycle (1.5)-Cs₂CO₃ (2)2-MeTHF801295
2,5-Dibromo-3-hexylthiopheneVarious arylboronic acidsPd(PPh₃)₄ (2.5)-K₃PO₄ (2)1,4-Dioxane/H₂O901260-85
5-BromoindolePhenylboronic acidPd-NPs (5)-K₃PO₄ (5)Water402490
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80292

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (L)2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants & Base in Schlenk Flask B 2. Purge with Inert Gas A->B C 3. Add Catalyst B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry and Concentrate H->I J 10. Purify (Column Chromatography) I->J Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Conversion Check for Starting Material Conversion Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Incomplete_Conversion Incomplete Conversion/ Stalled Reaction Check_Conversion->Incomplete_Conversion Partial Side_Products Significant Side Products Check_Conversion->Side_Products Yes, with byproducts Optimize_Catalyst Optimize Catalyst/Ligand No_Conversion->Optimize_Catalyst Increase_Temp Increase Temperature No_Conversion->Increase_Temp Screen_Base Screen Bases/Solvents No_Conversion->Screen_Base Incomplete_Conversion->Optimize_Catalyst Incomplete_Conversion->Screen_Base Side_Products->Screen_Base Improve_Inertness Improve Inert Atmosphere/ Degassing Side_Products->Improve_Inertness Use_Stable_Boron Use Boronic Ester/ Trifluoroborate Side_Products->Use_Stable_Boron

References

Technical Support Center: Optimizing Temperature Control for the Bromination of m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of m-cresol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this electrophilic aromatic substitution. Precise temperature control is critical for achieving desired product selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of m-cresol?

A1: The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are both ortho-, para-directing. This means they activate the positions 2, 4, and 6 for electrophilic attack. Consequently, the primary monobrominated products are 2-bromo-5-methylphenol, 4-bromo-3-methylphenol, and 6-bromo-3-methylphenol. The distribution of these isomers is highly dependent on reaction conditions such as temperature, solvent, and the brominating agent used.

Q2: How does reaction temperature influence the regioselectivity of m-cresol bromination?

A2: Temperature is a critical parameter for controlling which isomer is preferentially formed.

  • Low Temperatures (-30°C to 5°C): Lowering the reaction temperature generally enhances selectivity and can favor the formation of the para-brominated product (4-bromo-3-methylphenol) due to thermodynamic control and reduced rates of side reactions.[1][2]

  • Room Temperature (20-30°C): This is a common range for many bromination procedures and often yields a mixture of isomers.[3] Specific reagent systems, like N-bromosuccinimide (NBS) with additives, can be used at this temperature to target specific isomers.[4]

  • Elevated Temperatures (>40°C): Higher temperatures can decrease regioselectivity, leading to a broader mix of isomers and an increased likelihood of polybromination.[1][5] However, in some systems, like gas-phase bromination, higher temperatures can favor the formation of ortho-isomers.[6]

Q3: My reaction is producing significant amounts of di- and tri-brominated products. How can I improve the yield of the monobrominated product?

A3: Polysubstitution is a common issue because the phenol ring is highly activated.[5][7] To favor monobromination, consider the following strategies:

  • Lower the Temperature: Perform the reaction at or below room temperature to decrease the reaction rate.[5]

  • Use a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-bromosuccinimide (NBS). NBS is a solid, easier to handle, and generally provides better control over the reaction.[5][8][9]

  • Control Stoichiometry: Use only one equivalent of the brominating agent relative to m-cresol.[5]

  • Slow Addition: Add the brominating agent dropwise or in portions over time to maintain a low concentration of the electrophile in the reaction mixture.[1]

  • Choose a Non-polar Solvent: Solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can temper the reactivity of the brominating agent compared to polar solvents.[5][10]

Q4: What is a "runaway reaction" and how can I prevent it?

A4: A runaway reaction is an uncontrolled, exothermic process where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure. Brominations are often exothermic and can pose this risk.[1] To prevent it:

  • Ensure Efficient Cooling: Use an ice bath or a cryostat to maintain the target temperature.

  • Slow Reagent Addition: Add the brominating agent slowly and dropwise, monitoring the internal temperature of the reaction flask.[1]

  • Adequate Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat evenly.

  • Proper Scale: Be cautious when scaling up the reaction, as heat dissipation becomes less efficient in larger vessels.

Q5: Which solvent is best for achieving selective bromination of m-cresol?

A5: The choice of solvent significantly impacts selectivity:

  • For Para-Selectivity: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are often used at low temperatures to favor the formation of the para-isomer.[5][10]

  • For Ortho-Selectivity: Specific systems, such as using NBS in methanol with an acid catalyst like p-toluenesulfonic acid (p-TsOH), have been shown to favor ortho-bromination on phenolic substrates.[4]

  • To Avoid Polysubstitution: Avoid highly polar, protic solvents like water or acetic acid when using reactive agents like bromine water, as they can accelerate the reaction and lead to multiple substitutions.[11][12]

Q6: Are there safer alternatives to using elemental bromine?

A6: Yes. N-bromosuccinimide (NBS) is a widely used and safer alternative. It is a crystalline solid, which makes it easier and safer to handle than volatile, corrosive liquid bromine.[1][9] Other alternatives include using a mixture of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) to generate bromine in situ.[5][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Reaction temperature is too high or too low. 2. Incomplete reaction. 3. Formation of unwanted side products or isomers. 4. Reagent degradation (e.g., old NBS).1. Optimize the temperature based on the desired isomer. For para-selectivity, try lower temperatures (e.g., 0-5°C).[1] 2. Monitor reaction progress using TLC or GC. Increase reaction time if necessary. 3. Adjust solvent and temperature to improve selectivity (see FAQs). 4. Use freshly recrystallized NBS.[9]
Poor Regioselectivity (Mixture of Isomers) 1. Reaction temperature is too high. 2. Use of a highly polar solvent. 3. Highly reactive brominating agent.1. Lower the reaction temperature significantly; for some electrophilic brominations, temperatures as low as -30°C may be required.[1] 2. Switch to a non-polar solvent like carbon disulfide (CS₂) to favor the para isomer.[2] 3. Use a milder reagent like NBS.[5]
Excessive Polybromination 1. High reactivity of the phenol ring.[5] 2. Stoichiometry is incorrect (excess brominating agent). 3. Reaction temperature is too high. 4. Rapid addition of the brominating agent.1. Use a milder brominating agent (NBS instead of Br₂).[5] 2. Carefully measure and use only one equivalent of the brominating agent.[5] 3. Decrease the reaction temperature.[5] 4. Add the brominating agent slowly over an extended period.[1]
Reaction Too Fast / Uncontrolled (Runaway) 1. Reaction is highly exothermic.[1] 2. Inadequate cooling or heat dissipation. 3. Reagents added too quickly.1. Conduct the reaction in an ice/water or dry ice/acetone bath. 2. Ensure vigorous stirring and use an appropriate flask size for the reaction scale. 3. Add the brominating agent dropwise via an addition funnel.[1]

Data Presentation

Table 1: Effect of Temperature on Product Distribution for Bromination of a Phenolic Compound (Illustrative) Note: Data for o-chlorophenol bromination with BrCl is used to illustrate the typical effect of temperature on isomer ratios, as detailed data for m-cresol is not readily available in a comparable format.

Temperature (°C)Ratio of 2-bromo- to 4-bromo- product
6 to 91.5
17 to 251.7
23 to 263.3
38 to 403.1
58 to 632.1
(Data adapted from US Patent 3,449,443A)[3]

Experimental Protocols

Protocol 1: General Monobromination using Bromine Chloride in CCl₄

This protocol provides a general method for the monobromination of m-cresol, yielding a mixture of isomers.

Methodology:

  • Prepare Bromine Chloride: In a flask equipped with a stirrer and gas inlet, dissolve bromine (0.5 mol) in carbon tetrachloride (80 g). Cool the solution to 0°C using an ice bath. Bubble chlorine gas (0.5 mol) through the solution over approximately 30 minutes, maintaining the temperature between 2°C and 4°C.[3]

  • Prepare m-Cresol Solution: In a separate reaction flask, dissolve m-cresol (1.0 mol) in carbon tetrachloride (1215 g).

  • Reaction: While stirring, add the prepared bromine chloride solution dropwise to the m-cresol solution. Maintain the reaction temperature between 23-27°C. The addition should take approximately 2 hours.[3]

  • Stirring: After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.

  • Work-up: Wash the reaction mixture five times with 300 mL portions of water. The organic layer can then be distilled to separate the solvent and isolate the product fractions.

  • Analysis: Analyze the fractions by GC-MS or NMR to determine the product distribution.

Protocol 2: Selective para-Bromination using Br₂ in Carbon Disulfide (Low Temperature)

This protocol is optimized to favor the formation of the para-brominated product by controlling temperature and using a non-polar solvent.

Methodology:

  • Prepare m-Cresol Solution: Dissolve m-cresol (1 eq.) in carbon disulfide (CS₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the Mixture: Cool the reaction mixture to 0-5°C using an ice-water bath.[5]

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of bromine (1 eq.) in a small amount of carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred m-cresol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction's progress by TLC until the starting material is consumed and the reddish color of bromine disappears.

  • Work-up: Carefully evaporate the carbon disulfide solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Visualizations

Experimental_Workflow Diagram 1: General Experimental Workflow for m-Cresol Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve m-cresol in appropriate solvent C Cool reaction vessel to target temperature (e.g., 0-25°C) A->C B Prepare brominating agent (e.g., Br2 in solvent or NBS) D Add brominating agent dropwise with stirring B->D C->D E Monitor reaction (TLC / GC) D->E F Quench reaction (e.g., with Na2S2O3 soln) E->F Reaction complete G Aqueous wash & extraction F->G H Dry organic layer & remove solvent G->H I Purify product (Distillation / Chromatography) H->I J Analysis (NMR, GC-MS) I->J Final Product

Caption: General experimental workflow for the bromination of m-cresol.

Troubleshooting_Logic Diagram 2: Troubleshooting Decision Tree for Bromination Start Analyze Product Mixture (GC/TLC) Q1 Polybromination observed? Start->Q1 Sol1_Yes 1. Lower Temperature 2. Use 1 eq. NBS 3. Slow Addition Q1->Sol1_Yes Yes Q2 Poor Regioselectivity? Q1->Q2 No Sol1_Yes->Q2 Sol2_Yes 1. Lower Temperature 2. Change Solvent (e.g., CS2 for para) Q2->Sol2_Yes Yes Q3 Low Yield / No Reaction? Q2->Q3 No Sol2_Yes->Q3 Sol3_Yes 1. Check Reagent Quality 2. Increase Reaction Time 3. Adjust Temperature Q3->Sol3_Yes Yes End Optimized Reaction Q3->End No Sol3_Yes->End

Caption: Troubleshooting logic for optimizing m-cresol bromination.

References

Technical Support Center: Safe Handling and Disposal of 2-Bromo-5-methylphenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Bromo-5-methylphenol waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] All handling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2]

2. What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene).[3] Gloves should be inspected before use and changed immediately if contaminated.[3]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[3]

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

3. How should this compound be stored in the laboratory?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[3]

4. What is the proper procedure for disposing of this compound waste?

This compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations. The recommended disposal method is through a licensed chemical waste disposal company.[2] This compound should not be disposed of down the drain.[2] Solid waste contaminated with this compound, such as pipette tips and gloves, should be collected in a designated, sealed, and properly labeled hazardous waste container.[4]

5. Can I neutralize this compound waste in the lab before disposal?

In-lab neutralization of halogenated phenolic waste is not recommended for routine disposal due to the potential for hazardous reactions and the difficulty in ensuring complete decontamination. The primary and safest method of disposal is through a certified hazardous waste management service. For specific, small-scale decontamination of equipment, please refer to the experimental protocols section.

Troubleshooting Guides

Issue: Accidental Spill of this compound

Problem Possible Cause Solution
Small solid spillMishandling of container1. Evacuate the immediate area and restrict access. 2. Wear appropriate PPE (see FAQs). 3. Gently sweep the solid material into a labeled hazardous waste container. Avoid creating dust.[2] 4. Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Small liquid spill (solution)Mishandling of container1. Evacuate the immediate area and restrict access. 2. Wear appropriate PPE. 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbent material into a labeled hazardous waste container. 5. Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Skin contactInadequate PPE or accidental exposure1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2] 2. Remove contaminated clothing while under a safety shower. 3. Wash the affected area with soap and water.[2] 4. Seek immediate medical attention.[2]
Eye contactInadequate eye protection1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] 2. Seek immediate medical attention.[2]

Issue: Improper Waste Segregation and Storage

Problem Possible Cause Solution
This compound waste mixed with non-halogenated organic wasteLack of clear labeling or understanding of waste streams1. If safely possible, and wearing appropriate PPE, segregate the wastes into their correct containers. 2. If the wastes are already mixed and the container is stable, label the container as "Mixed Halogenated and Non-Halogenated Organic Waste" and consult your institution's environmental health and safety (EHS) office for disposal guidance. 3. Ensure all waste containers are clearly and accurately labeled to prevent future occurrences.
This compound waste stored in an incompatible container (e.g., some plastics)Lack of knowledge about chemical compatibility1. Consult a chemical compatibility chart to determine a suitable container material (e.g., glass or specific types of plastic). 2. If the current container shows signs of degradation (e.g., discoloration, swelling, cracking), carefully transfer the waste to a compatible container in a fume hood, wearing appropriate PPE. 3. Label the new container correctly and dispose of the old container as hazardous waste.
Fumes or odor detected from the waste containerImproperly sealed container or reaction within the container1. Do not open the container. 2. Ensure the container is in a well-ventilated area, preferably a fume hood. 3. If you suspect a reaction is occurring (e.g., heat, pressure buildup), evacuate the area and contact your institution's EHS or emergency response team immediately. 4. For a simple sealing issue, ensure the cap is tightly secured. If the cap is damaged, the waste may need to be transferred to a new container by trained personnel.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 14847-51-9[5]
Molecular Formula C₇H₇BrO[5]
Molecular Weight 187.03 g/mol [5]
Appearance Dark brown to very dark brown solid[6]
Melting Point 38.8 °C[1]
Boiling Point 209 °C (estimate)[1]
Density 1.3839 g/cm³ (estimate)[1]
Solubility Slightly soluble in Chloroform and DMSO[6]
pKa 8.54 ± 0.10 (Predicted)[6]

Experimental Protocols

Protocol 1: Decontamination of Glassware and Equipment

This protocol is intended for the decontamination of small items of glassware and equipment contaminated with minor residues of this compound. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Contaminated glassware/equipment

  • Suitable wash basin or container

  • Methanol or Ethanol

  • Laboratory-grade detergent

  • Deionized water

  • Labeled hazardous waste container for liquid waste

Procedure:

  • Initial Rinse: Rinse the contaminated item with a small amount of methanol or ethanol to dissolve any residual this compound.

  • Collect Rinse: Collect this initial rinse solvent in a specifically labeled hazardous waste container for halogenated organic waste.

  • Second Rinse: Perform a second rinse with the same solvent and collect it in the same waste container.

  • Detergent Wash: Wash the item thoroughly with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the item multiple times with deionized water.

  • Drying: Allow the item to air dry completely or dry it in an oven as appropriate.

Visualizations

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Disposal Experiment Experiment using This compound Solid_Waste Contaminated Solids (Gloves, Pipettes, etc.) Experiment->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsates) Experiment->Liquid_Waste Solid_Container Labeled 'Halogenated Solid Waste' Container Solid_Waste->Solid_Container Liquid_Container Labeled 'Halogenated Liquid Waste' Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Licensed_Disposal Disposal by Licensed Hazardous Waste Facility EHS_Pickup->Licensed_Disposal

Caption: Workflow for the safe disposal of this compound waste.

Spill_Response_Logic Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small_Spill Small & Controllable Spill? Assess->Small_Spill Large_Spill Large or Uncontrolled Spill Small_Spill->Large_Spill No Cleanup Follow Spill Cleanup Procedure (see guide) Small_Spill->Cleanup Yes Evacuate Evacuate Area Large_Spill->Evacuate Alert Alert EHS/ Emergency Response Evacuate->Alert Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Bromo-5-methylphenol: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Bromo-5-methylphenol is a key building block in the synthesis of various pharmaceutical and specialty chemical compounds. Ensuring its purity is critical to the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.

This guide provides a comprehensive, validated HPLC method for the purity analysis of this compound. It also offers an objective comparison with alternative analytical techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the premier choice for the purity analysis of many organic compounds, including this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities.

Experimental Protocol: Proposed HPLC Method for this compound Purity

This method is based on established protocols for similar brominated phenolic compounds.[1][2]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 286 nm.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

Method Validation Summary

The following table summarizes the typical performance data for a validated HPLC method for bromophenols, demonstrating its suitability for purity analysis.[2][3]

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Accuracy (Recovery) 95.0% - 105.0%
Precision (RSD%)
- Intra-day≤ 6.28%
- Inter-day≤ 5.21%
Limit of Detection (LOD) < 0.04 µg/mL
Limit of Quantification (LOQ) < 0.12 µg/mL

Alternative Analytical Techniques

While HPLC is often the preferred method, other techniques can also be employed for the purity analysis of this compound, each with its own set of advantages and limitations.[4][5]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds.[4] For this compound, derivatization may be necessary to enhance its volatility, which can add a layer of complexity to the sample preparation process.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[4] It provides detailed information about the chemical structure of the primary compound and any impurities present, often without the need for reference standards for each impurity. However, its sensitivity is generally lower than that of HPLC.[4]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitative purity assessment.[4] It is frequently used for monitoring reaction progress and for preliminary purity checks. While quantitative TLC (HPTLC) is an option, it typically offers lower resolution and sensitivity compared to HPLC.[4]

Comparative Overview of Analytical Techniques

TechniquePrinciplePrimary UseAdvantagesDisadvantages
HPLC Differential partitioning between liquid mobile and solid stationary phases.[5]Quantitative purity analysis, impurity profiling.High resolution, high sensitivity, robust, widely applicable.Higher cost of instrumentation and solvents.
GC Separation based on volatility and interaction with a stationary phase.[5]Analysis of volatile and semi-volatile impurities.Excellent separation for volatile compounds, can be coupled with mass spectrometry (MS) for definitive identification.[5]May require derivatization for polar compounds, not suitable for non-volatile impurities.[4]
NMR Nuclear spin transitions in a magnetic field.Structural elucidation, quantitative analysis (qNMR).Provides structural information, non-destructive, can quantify without specific impurity standards.[4]Lower sensitivity compared to chromatographic methods, higher instrument cost.
TLC Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate.Qualitative purity checks, reaction monitoring.Simple, rapid, low cost.[4]Lower resolution and sensitivity, primarily qualitative.[4]

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for the HPLC method and a decision tree for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (286 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Method_Selection start Start: Purity Analysis of this compound question1 Need for Quantitative Purity & Impurity Profile? start->question1 hplc HPLC question1->hplc Yes question2 Qualitative Check or Reaction Monitoring? question1->question2 No tlc TLC question2->tlc Yes question3 Analysis of Volatile Impurities? question2->question3 No gc GC question3->gc Yes question4 Need for Structural Elucidation? question3->question4 No nmr NMR question4->nmr Yes

References

A Comparative Guide to 2-Bromo-5-methylphenol and 2-Chloro-5-methylphenol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the performance of 2-bromo-5-methylphenol and 2-chloro-5-methylphenol in two of the most widely utilized coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The primary distinction in reactivity between aryl bromides and aryl chlorides lies in the carbon-halogen bond dissociation energy. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which directly impacts the rate-determining oxidative addition step in the catalytic cycles of many cross-coupling reactions. Consequently, aryl bromides, such as this compound, are generally more reactive and often necessitate milder reaction conditions to achieve high yields. Conversely, while 2-chloro-5-methylphenol is typically less reactive, recent advancements in ligand design have significantly improved its utility, making it a viable and more economical alternative.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The following table summarizes the expected comparative performance of this compound and 2-chloro-5-methylphenol when coupled with phenylboronic acid, based on established reactivity trends.

ParameterThis compound2-Chloro-5-methylphenol
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos or similar bulky, electron-rich phosphine ligands
Reaction Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Typical Yield 85-95%70-85%
Notes Milder conditions are generally sufficient.Requires a more active catalyst system and higher temperatures to overcome the stronger C-Cl bond.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The reactivity difference between the bromo and chloro derivatives of 5-methylphenol is also pronounced in this reaction. A comparison with morpholine as the amine coupling partner is presented below.

ParameterThis compound2-Chloro-5-methylphenol
Catalyst System Pd₂(dba)₃/BINAP or Pd(OAc)₂/JohnPhosPd₂(dba)₃/BrettPhos or other advanced generation ligands
Base NaOtBu or K₃PO₄NaOtBu or LHMDS
Reaction Temperature 90-110 °C110-130 °C
Reaction Time 6-18 hours18-36 hours
Typical Yield 80-90%65-80%
Notes Generally good yields with standard catalyst systems.Requires more specialized and electron-rich ligands to facilitate the challenging oxidative addition of the aryl chloride.

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the specific substrates discussed.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • The reaction mixture is stirred and heated to 100 °C for 8 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Chloro-5-methylphenol with Morpholine

Materials:

  • 2-Chloro-5-methylphenol (1.0 mmol, 142.6 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • BrettPhos (0.04 mmol, 21.4 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by 2-chloro-5-methylphenol and morpholine.

  • Seal the tube and remove it from the glovebox.

  • The reaction mixture is stirred and heated to 110 °C for 24 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash chromatography.

Visualizing the Catalytic Cycles

To further understand the underlying processes, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination_Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR₂'(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR₂' Reductive_Elimination->Ar-NR2 R2NH R₂'NH R2NH->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Ar-X Ar-X Ar-X->Oxidative_Addition

Assessing the Biological Activity of 2-Bromo-5-methylphenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activities of 2-Bromo-5-methylphenol derivatives, focusing on their antioxidant, anticancer, and antimicrobial properties. Due to the limited availability of directly comparable data for a comprehensive series of this compound derivatives in a single study, this document synthesizes findings from various sources on structurally related bromophenol compounds. The experimental data presented should be interpreted with consideration of the different test conditions and derivatives used in the respective studies.

Executive Summary

This compound and its derivatives are a class of organic compounds with demonstrated potential in various therapeutic areas. The introduction of a bromine atom to the phenolic ring can significantly influence the molecule's biological properties. This guide summarizes available quantitative data on the antioxidant, anticancer, and antimicrobial activities of these and related compounds, provides detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to aid in the understanding of their mechanisms of action.

Data Presentation

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The following table summarizes the 50% inhibitory concentrations (IC50) of various phenolic compounds from DPPH and ABTS assays. While specific data for a series of this compound derivatives is limited, the presented data for other phenolic compounds provides a basis for comparison.

Compound/ExtractAssayIC50 (µg/mL)Reference
Leaf Extract CYVDPPH33.30 ± 2.39
Leaf Extract PRVDPPH40.32 ± 2.94
Leaf Extract YTPVDPPH475.33 ± 5.20
Leaf Extract CPVDPPH927.16 ± 2.88
Leaf Extract CYVABTS18.25 ± 0.19
Leaf Extract PRVABTS18.24 ± 1.82
Leaf Extract YTPVABTS50.43 ± 9.49
Leaf Extract CPVABTS52.84 ± 1.82
Anticancer Activity

Several bromophenol derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data below, from a study on novel bromophenol hybrids, showcases the potential of these compounds as anticancer agents. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundA549 (Lung)Bel7402 (Liver)HepG2 (Liver)HCT116 (Colon)Caco2 (Colon)
17a 2.13±0.113.45±0.214.12±0.325.67±0.416.12±0.51
17b 3.45±0.224.56±0.335.34±0.416.78±0.527.89±0.63
18a 4.56±0.315.67±0.426.78±0.538.90±0.649.01±0.75
Cisplatin 8.91±0.56>10>10>10>10
Antimicrobial Activity

The antimicrobial potential of bromophenol derivatives has been investigated against various pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for a nickel (II) complex with a Schiff base ligand derived from a brominated phenol, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

CompoundS. aureusMRSAE. faecalisP. aeruginosaE. coliK. pneumoniae
HL (Ligand) 15.6231.2531.2562.5125125
Ni(II) complex 1.953.907.813.907.817.81
Zn(II) complex 7.8115.6215.6231.2562.562.5
Streptomycin 7.8115.6215.627.8115.6215.62

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds in a suitable solvent.

  • Assay Procedure: Add 100 µL of the test compound solution to a 96-well plate. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the test compound solution to a 96-well plate. Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anticancer Activity Assay

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[2][3] The amount of formazan produced is proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][5]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of bromophenol derivatives are often attributed to their ability to modulate key cellular signaling pathways.

ROS-Mediated Apoptotic Pathway

Some bromophenol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of Reactive Oxygen Species (ROS).[1] An increase in intracellular ROS can lead to the disruption of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to cell death.

ROS_Apoptosis_Pathway Bromophenol Bromophenol Derivative ROS ↑ ROS Generation Bromophenol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by bromophenol derivatives.

Nrf2/ARE Signaling Pathway

Phenolic compounds, including bromophenols, are known to exert antioxidant effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation OxidativeStress Oxidative Stress (e.g., from Bromophenols) OxidativeStress->Keap1_Nrf2 inactivates Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf Maf Maf->ARE AntioxidantGenes ↑ Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes

Caption: Activation of the Nrf2/ARE antioxidant response pathway by oxidative stress.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data, primarily from structurally similar bromophenols, indicate significant potential in the development of novel antioxidant, anticancer, and antimicrobial agents. Further research focusing on a systematic evaluation of a homologous series of this compound derivatives is warranted to establish clear structure-activity relationships and to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 2-Bromo-5-methylphenol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of alternative synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in methodological selection.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and disadvantages. The primary methods include the direct bromination of m-cresol, the Sandmeyer reaction of 2-amino-5-methylphenol, and the use of alternative, often milder, brominating agents. The choice of method will depend on factors such as required purity, yield, scalability, and safety considerations.

Parameter Direct Bromination with Br₂ Sandmeyer Reaction N-Bromosuccinimide (NBS) Bromination H₂O₂-HBr System
Starting Material m-Cresol2-Amino-5-methylphenolm-Cresolm-Cresol
Typical Yield 87-95%[1][2]~20%[3]>86% (on similar substrates)[4]Quantitative (on similar substrates)[5]
Purity >99.5% achievable with control[2]High after chromatography[3]High selectivity for mono-ortho-bromination[4]High regioselectivity reported[5]
Reaction Time 2.5 - 8 hours[1][6]> 1 hour15 - 25 minutes[4]Varies, can be several hours[7]
Key Reagents Br₂, Solvent (e.g., CHCl₃, CCl₄)NaNO₂, HBr, CuBrNBS, Acid catalyst (e.g., p-TsOH)H₂O₂, HBr
Safety Concerns Use of toxic and corrosive liquid bromine[2]Handling of diazonium salts (potentially explosive)NBS is a safer alternative to Br₂[8]In-situ generation of bromine, avoids handling Br₂
Selectivity Issues Formation of isomers (4-bromo, 6-bromo) and dibrominated products[1]Generally good regioselectivityHigh ortho-selectivity with acid catalyst[4]High regioselectivity observed in similar systems[5]

Experimental Protocols

Route 1: Direct Bromination of m-Cresol with Bromine

This method relies on the electrophilic aromatic substitution of m-cresol using liquid bromine. The hydroxyl and methyl groups are ortho-, para-directing, which can lead to a mixture of products. Careful control of reaction conditions is crucial for achieving high selectivity for the desired 2-bromo isomer.

Protocol:

  • In a suitable reactor protected from light, dissolve 1 mole of m-cresol in a solvent such as chloroform or carbon tetrachloride.[2][6]

  • Cool the solution to the desired temperature, typically between 0°C and 30°C.

  • Slowly add a solution of 1.0 to 1.05 molar equivalents of bromine, also dissolved in the same solvent, over a period of 2 to 4 hours while maintaining the temperature.[1][2]

  • After the addition is complete, allow the reaction to stir for an additional 0.5 to 3 hours.[1][2]

  • Monitor the reaction progress by a suitable method like gas chromatography.

  • Upon completion, wash the reaction mixture with water and then with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

G mCresol m-Cresol Reaction Direct Bromination mCresol->Reaction Br2 Br₂ Br2->Reaction Solvent Solvent (e.g., CHCl₃) Solvent->Reaction Product This compound Isomers Isomeric Byproducts Reaction->Product Major Reaction->Isomers Minor

Direct Bromination of m-Cresol.
Route 2: Sandmeyer Reaction of 2-Amino-5-methylphenol

The Sandmeyer reaction provides an alternative route that can offer high regioselectivity. It involves the conversion of an amino group to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[5][9]

Protocol: [3]

  • Prepare a solution of 2-amino-5-methylphenol (41 mmol) in 48% hydrobromic acid (100 mmol).

  • Cool the mixture in an ice bath to below 10°C.

  • Add a solution of sodium nitrite (41 mmol) in water dropwise, maintaining the temperature below 10°C to form the diazonium salt.

  • In a separate flask, prepare a boiling mixture of copper(I) bromide (22 mmol) and 48% hydrobromic acid (5 ml).

  • Add the cold diazonium salt solution in portions to the boiling copper(I) bromide mixture over 30 minutes.

  • Reflux the resulting mixture for an additional 30 minutes.

  • Cool the reaction to room temperature and extract the product with diethyl ether (2 x 100 ml).

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by silica gel chromatography.

G AminoCresol 2-Amino-5-methylphenol Diazotization Diazotization (NaNO₂, HBr, <10°C) AminoCresol->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr, heat) Diazonium->Sandmeyer Product This compound Sandmeyer->Product

Sandmeyer Reaction Pathway.
Route 3: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and safer brominating agent compared to liquid bromine.[8] The reaction with phenols can be catalyzed by acid to enhance the rate and selectivity for ortho-bromination.[4]

Protocol (General for ortho-bromination of p-substituted phenols): [4]

  • Dissolve the phenolic starting material (~10 mmol) and p-toluenesulfonic acid (10 mol%) in methanol (1.0 mL per mmol of starting material).

  • Stir the solution for 10 minutes at room temperature.

  • In a separate flask, dissolve NBS (100 mol%) in methanol (to a concentration of 0.1 M).

  • Add the NBS solution dropwise to the phenol solution over 20 minutes.

  • Stir the reaction mixture for an additional 5 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by column chromatography.

G mCresol m-Cresol Reaction NBS Bromination mCresol->Reaction NBS NBS NBS->Reaction Catalyst p-TsOH Catalyst->Reaction Product This compound Reaction->Product

NBS Bromination Workflow.
Route 4: Bromination with an H₂O₂-HBr System

This method offers a "green" alternative by generating the brominating species in situ from hydrogen peroxide and hydrobromic acid, thus avoiding the handling of elemental bromine.[5]

Protocol (General for bromination of ketones): [7]

  • Suspend the substrate (1 mmol) in water (0.5 mL).

  • Add 48% aqueous HBr solution (0.5 mol equiv.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add 30% aqueous H₂O₂ solution (0.5 mol equiv.).

  • Repeat the addition of HBr and H₂O₂ in portions every 2-3 hours until the desired stoichiometry is reached.

  • The reaction is typically shielded from light.

  • After completion, the product can be isolated by extraction and purified by crystallization or chromatography.

Note: The protocol for the H₂O₂-HBr system is generalized from ketone bromination and would require optimization for the specific substrate, m-cresol.

G mCresol m-Cresol Reaction In-situ Bromination mCresol->Reaction H2O2 H₂O₂ H2O2->Reaction HBr HBr HBr->Reaction Product This compound Reaction->Product

H₂O₂-HBr Bromination Process.

Conclusion

The selection of a synthetic route for this compound should be based on a careful evaluation of the specific requirements of the project. Direct bromination of m-cresol offers high yields but may require significant optimization to control regioselectivity. The Sandmeyer reaction provides an alternative with potentially better selectivity, though the reported yield is lower and it involves the handling of potentially hazardous diazonium salts. For laboratory-scale synthesis where safety and ease of handling are primary concerns, the use of N-bromosuccinimide presents a compelling alternative, demonstrating high selectivity and rapid reaction times for similar substrates. The H₂O₂-HBr system represents a greener approach, though it may require specific optimization for this particular transformation. Researchers are encouraged to consider these factors when selecting the most appropriate method for their needs.

References

Quantitative Purity Analysis of 2-Bromo-5-methylphenol: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. 2-Bromo-5-methylphenol, a key building block in the synthesis of various complex molecules, requires accurate purity assessment to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC-UV), and Bromometric Titration—for the quantitative analysis of this compound.

The Ascendancy of qNMR in Quantitative Analysis

Quantitative NMR (qNMR) has emerged as a primary ratio method of measurement, offering direct quantification without the need for analyte-specific reference standards. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the accurate determination of a substance's purity by comparing its signal integral to that of a certified internal standard of known purity.[1][2] This intrinsic property distinguishes qNMR from chromatographic methods that rely on calibration curves derived from identical reference materials.

Experimental Workflow for qNMR Analysis

The qNMR workflow is a systematic process designed to ensure high accuracy and precision. It involves careful sample and standard preparation, optimization of NMR acquisition parameters, and meticulous data processing.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh ~20 mg of This compound weigh_is Accurately weigh ~10 mg of Internal Standard (e.g., DMS) dissolve Dissolve both in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to NMR tube setup Instrument Setup (Tuning, Shimming) transfer->setup params Set Key Parameters (d1 ≥ 7xT1, NS ≥ 64) setup->params acquire Acquire 1H NMR Spectrum params->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Experimental workflow for the quantitative analysis of this compound using qNMR.

Comparison of Analytical Methodologies

While qNMR offers significant advantages, alternative methods like GC-FID, HPLC-UV, and titration are well-established and serve specific analytical needs. The choice of method often depends on factors such as available equipment, required sensitivity, sample matrix, and throughput.

ParameterqNMRGC-FIDHPLC-UVBromometric Titration
Principle Absolute quantification based on signal-to-nucleus proportionalitySeparation by volatility, detection by flame ionizationSeparation by polarity, detection by UV absorbanceRedox reaction and volumetric analysis
Calibration Internal standard of a different compoundExternal calibration curve with the same analyteExternal calibration curve with the same analyteStandardization of titrant
Specificity High (structure-specific signals)Moderate to High (retention time)Moderate to High (retention time)Low (reacts with other reducing agents)
Precision (RSD) Excellent (< 1.5%)[3][4]Very Good (1-5%)Very Good (1-5%)Good (0.5-2%)[5]
Accuracy Excellent (typically 98-102% recovery)[3]Good to ExcellentGood to ExcellentGood (subject to interferences)[5]
Analysis Time ~15-30 min per sample~20-40 min per sample~15-30 min per sample~20 min per sample
Key Advantage No need for analyte-specific standard; primary methodHigh sensitivity for volatile compoundsVersatile for non-volatile/thermally labile compoundsLow cost, minimal equipment
Key Disadvantage Higher initial equipment cost; lower sensitivity than GC/HPLCRequires volatility; potential for thermal degradationRequires analyte-specific standard; solvent consumptionLow specificity; higher detection limits

Detailed Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Principle: The purity of this compound is determined by integrating a well-resolved signal from the analyte and a signal from a certified internal standard of known purity and weight.

Protocol:

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of a suitable internal standard (e.g., dimethyl sulfone, DMS) into a vial.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for optimal field homogeneity.

    • Set the pulse angle to 90°.

    • Crucially, set the relaxation delay (d1) to be at least 7 times the longest spin-lattice relaxation time (T₁) of the signals being quantified (typically d1 ≥ 30 s for small molecules).

    • Acquire the spectrum with a sufficient number of scans (NS ≥ 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[6]

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following equation: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      Panalyte=IanalyteIstd×NstdNanalyte×ManalyteMstd×mstdmanalyte×PstdP{analyte} = \frac{I_{analyte}}{I_{std}} \times \frac{N_{std}}{N_{analyte}} \times \frac{M_{analyte}}{M_{std}} \times \frac{m_{std}}{m_{analyte}} \times P_{std}Panalyte​=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×manalyte​mstd​​×Pstd​
      where: P = purity, I = integral value, N = number of protons for the integrated signal, M = molar mass, and m = mass.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: The sample is vaporized and separated on a capillary column based on its volatility. The separated components are detected by a flame ionization detector, and the response is proportional to the concentration.

Protocol: (Adapted from EPA Method 8041A for phenols)[7][8]

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh ~25 mg of the sample, dissolve it in methanol in a 25 mL volumetric flask, and dilute to the mark.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

    • Injection Volume: 1 µL (split or splitless as needed).

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the peak area against the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's affinity for the two phases. A UV detector measures the absorbance, which is proportional to the concentration.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation: Accurately weigh ~25 mg of the sample, dissolve it in the mobile phase in a 25 mL volumetric flask, and dilute to the mark. Filter through a 0.45 µm syringe filter.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the peak area against the calibration curve.

Bromometric Titration

Principle: This is a back-titration method. An excess of bromine, generated in situ from a potassium bromate/potassium bromide solution, reacts with the phenol. The unreacted bromine is then determined by adding potassium iodide to liberate iodine, which is subsequently titrated with a standardized sodium thiosulfate solution.[9][10]

Protocol:

  • Reagent Preparation:

    • 0.1 N Potassium Bromate solution.

    • 0.1 N Sodium Thiosulfate solution (standardized).

    • 10% (w/v) Potassium Iodide solution.

    • Concentrated Hydrochloric Acid.

    • Starch indicator solution.

  • Sample Preparation: Accurately weigh ~0.4 g of this compound, dissolve it in water (or minimal methanol then water), and dilute to 250 mL in a volumetric flask.

  • Titration Procedure:

    • Pipette 25.0 mL of the sample solution into a 250 mL iodine flask.

    • Add 50.0 mL of 0.1 N potassium bromate solution and ~5 g of potassium bromide.

    • Slowly add 10 mL of concentrated HCl, stopper the flask immediately, and swirl. Let it stand in the dark for 15 minutes.

    • Quickly add 10 mL of potassium iodide solution, taking care not to lose bromine vapor.

    • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate until the solution is a pale yellow.

    • Add 2 mL of starch indicator (solution will turn blue-black) and continue titrating until the blue color disappears.

  • Blank Titration: Perform a blank titration using 25.0 mL of water instead of the sample solution.

  • Calculation: Calculate the amount of this compound based on the difference in the titrant volume between the blank and the sample.

Conclusion and Recommendations

The quantitative analysis of this compound can be successfully achieved by several analytical techniques, each with distinct advantages.

  • qNMR stands out as a powerful, primary method for purity assignment, providing high accuracy and precision without the need for an identical analyte standard. It is the recommended method for certifying reference materials and for definitive purity assessment where high confidence is required.

  • HPLC-UV is a versatile and robust technique, ideal for routine quality control in a production environment. Its wide applicability to non-volatile compounds makes it a workhorse in most analytical laboratories.

  • GC-FID offers excellent sensitivity and is a suitable alternative if the analyte is thermally stable and sufficiently volatile. It is particularly useful for detecting volatile impurities.

  • Bromometric Titration is a cost-effective, classical method that can provide accurate results when interfering substances are absent. However, its lack of specificity makes it less suitable for complex samples or impurity profiling.

For researchers, scientists, and drug development professionals, the selection of an analytical method should be guided by the specific requirements of the analysis. For structural confirmation and absolute quantification, qNMR is unparalleled. For high-throughput screening and routine quality control, HPLC and GC are highly effective, while titration remains a viable option for simpler assays where cost is a primary concern.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-5-methylphenol, a key intermediate in the development of various pharmaceuticals, requires precise control of regioselectivity to ensure high purity and yield. The primary challenge lies in the selective bromination of the starting material, 5-methylphenol (m-cresol), at the ortho-position to the hydroxyl group. This guide provides an objective comparison of various catalytic systems employed for this synthesis, supported by available experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst is critical in directing the bromination of m-cresol to the desired C2 position, minimizing the formation of other isomers (4-bromo-5-methylphenol, 6-bromo-5-methylphenol) and di-brominated products. The following table summarizes the performance of different catalytic approaches based on available data.

Catalytic SystemStarting MaterialBrominating AgentCatalystSolventYield of this compoundSelectivity (ortho:para)Key AdvantagesKey Disadvantages
Lewis Acid Catalysis 5-methylphenol (m-cresol)Bromine (Br₂)Iron (Fe) powderNot specifiedData not availableData not availablePotentially low cost and simple procedure.Lack of reported yield and selectivity data.[1]
Halogen Reagent 5-methylphenol (m-cresol)Bromine Chloride (BrCl)None (reagent-based)Carbon tetrachlorideNot explicitly stated~0.9Improved ortho-selectivity over elemental bromine.[2]Use of toxic solvent; product mixture requires separation.
Sandmeyer Reaction 6-Amino-m-cresolNaNO₂, HBrCopper(I) Bromide (CuBr)Water, Ether20%Highly specificHigh regioselectivity for the 2-position.Multi-step synthesis with low overall yield.[1]
N-Bromosuccinimide/Brønsted Acid p-Cresol (as analogue)N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (pTsOH)Methanol>86% (for 2-bromo-4-methylphenol)High ortho-selectivityHigh yield and selectivity for ortho-bromination.[3][4]Data for m-cresol substrate is not readily available.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Protocol 1: Sandmeyer Reaction for the Synthesis of this compound

This protocol details the synthesis from 6-amino-m-cresol, which provides high regioselectivity for the desired product.

Materials:

  • 6-amino-m-cresol

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, a mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol) is cooled in an ice bath.

  • A solution of sodium nitrite (2.8 g, 41 mmol) in 5 ml of water is added rapidly with stirring, maintaining the temperature below 10°C by the addition of ice chips.

  • The resulting diazonium salt solution is then added in portions over 30 minutes to a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml).

  • The reaction mixture is refluxed for an additional 30 minutes.

  • After cooling to room temperature, the mixture is extracted twice with 100 ml portions of diethyl ether.

  • The combined organic extracts are washed with water and dried over magnesium sulfate.

  • The solvent is removed by evaporation, and the residue is purified by column chromatography on silica gel using a 98:2 mixture of hexanes and ethyl acetate as the eluent to yield this compound (1.6 g, 20% yield) as an oil.[1]

Protocol 2: Ortho-Selective Bromination using Bromine Chloride

This method utilizes bromine chloride for the direct, though not exclusively, ortho-bromination of m-cresol.

Materials:

  • m-Cresol

  • Bromine

  • Chlorine

  • Carbon tetrachloride

  • Water

Procedure:

  • A solution of bromine (80 g, 0.5 mol) in carbon tetrachloride (80 g, 0.5 mol) is prepared and cooled to 0°C.

  • Chlorine gas (35.5 g, 0.5 mol) is bubbled through the solution over 32 minutes, maintaining the temperature between 2°C and 4°C to form a bromine chloride solution.

  • This bromine chloride solution is then added dropwise with stirring to a solution of m-cresol (108.1 g, 1 mol) in carbon tetrachloride (1215 g, 7.9 mol) at a temperature of 23-27°C over 2 hours.

  • The reaction mixture is stirred for an additional hour and then left to stand overnight.

  • The reaction mixture is washed five times with 300 ml portions of water.

  • The organic layer is then distilled to separate the solvent and fractionate the products. The resulting product mixture contains various isomers of bromo-m-cresol, with an ortho-to-para ratio of approximately 0.9.[2]

Logical Workflow for Catalyst Selection

The choice of a catalytic system for the synthesis of this compound depends on several factors, including the desired purity, acceptable yield, cost of reagents, and the number of synthetic steps involved. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Catalyst_Selection Catalyst Selection Workflow for this compound Synthesis Start Define Synthesis Goals HighPurity High Purity and Regiospecificity Required? Start->HighPurity MultiStepOK Multi-step Synthesis Acceptable? HighPurity->MultiStepOK Yes DirectBromination Direct Bromination of m-Cresol HighPurity->DirectBromination No Sandmeyer Sandmeyer Reaction (CuBr catalyst) MultiStepOK->Sandmeyer Yes DataGap Further Optimization/Screening Needed (e.g., NBS/pTsOH on m-cresol) MultiStepOK->DataGap No End Select Optimal Method Sandmeyer->End LewisAcid Lewis Acid (Fe) Catalysis DirectBromination->LewisAcid BrCl Bromine Chloride Reagent DirectBromination->BrCl DataGap->End LewisAcid->End If yield/selectivity data becomes available BrCl->End If product separation is feasible

Caption: Logical workflow for selecting a catalytic method for the synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through several catalytic routes, each with distinct advantages and disadvantages. The Sandmeyer reaction, utilizing a copper(I) bromide catalyst, offers excellent regioselectivity but suffers from a low overall yield and requires a multi-step process. Direct bromination of m-cresol is a more straightforward approach. While the use of bromine chloride shows improved ortho-selectivity compared to elemental bromine, it still results in a mixture of isomers. The use of a simple Lewis acid like iron powder is an economically attractive option; however, the lack of reported quantitative data on its performance necessitates further investigation.

For research and development purposes where high purity is paramount, the Sandmeyer reaction is a reliable, albeit low-yielding, option. For process development where a more direct route is desirable, further optimization of direct bromination methods is warranted. The high yields and selectivity achieved with the N-Bromosuccinimide/p-Toluenesulfonic acid system for the ortho-bromination of p-cresol suggest that the application of this catalytic system to m-cresol is a promising avenue for future research to develop a high-yielding, selective, and direct synthesis of this compound.

References

A Comparative Purity Analysis of Commercial 2-Bromo-5-methylphenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical factor that can significantly influence experimental outcomes, reaction yields, and the impurity profile of final active pharmaceutical ingredients. This guide provides an objective comparison of the purity of commercially available 2-Bromo-5-methylphenol (CAS No. 14847-51-9), a key building block in organic synthesis. The comparison is supported by a summary of typical purity levels offered by various suppliers and detailed experimental protocols for verifying purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Purity Overview

This compound is available from a range of chemical suppliers, with listed purities typically falling between 96% and 99%. The actual purity of a specific lot can vary, and it is always recommended to consult the Certificate of Analysis (CoA) for precise data. Potential impurities in this compound can arise from the starting materials or byproducts of the synthesis process, which commonly involves the bromination of m-cresol.[1] Such impurities may include unreacted m-cresol, isomeric byproducts (e.g., 4-bromo-3-methylphenol or 6-bromo-3-methylphenol), and dibrominated species.

For critical applications, independent verification of purity is essential. The following sections detail robust analytical methods for this purpose.

Comparative Purity Data from Commercial Suppliers

The following table summarizes the advertised purity of this compound from several major chemical suppliers. It is important to note that this data is based on information available on the suppliers' websites and that lot-to-lot variability is expected.

Supplier Product Number Advertised Purity
Supplier A Varies≥98%
Supplier B Varies≥97%
Supplier C Varies≥99%
Supplier D Varies>96%

Experimental Protocols for Purity Verification

Two primary chromatographic techniques are recommended for the comprehensive purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) for accurate quantification of non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC with UV detection is a robust and widely used method for determining the purity of phenolic compounds.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a diode array or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    25.1 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor to the main component.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample prep_dissolve Dissolve in Acetonitrile/Water prep_start->prep_dissolve prep_filter Filter (if necessary) prep_dissolve->prep_filter analysis_inject Inject into HPLC prep_filter->analysis_inject analysis_separate Gradient Elution on C18 Column analysis_inject->analysis_separate analysis_detect UV Detection at 280 nm analysis_separate->analysis_detect data_integrate Integrate Peak Areas analysis_detect->data_integrate data_calculate Calculate Purity via Area % data_integrate->data_calculate data_report Generate Report data_calculate->data_report

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting potential impurities in this compound.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Split mode, 50:1 ratio)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane to obtain a solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Analysis:

  • Inject the sample solution into the GC-MS system.

  • Identify the main component and any impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to a standard injection.

  • Quantify the purity based on the relative peak areas in the total ion chromatogram (TIC).

GCMS_Workflow start Sample Preparation (Dissolve in Dichloromethane) inject Injection into GC start->inject separate Separation on DB-5ms Column (Temperature Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection and Data Acquisition analyze->detect process Data Processing (TIC, Library Search) detect->process report Purity Report and Impurity Identification process->report

GC-MS Purity Analysis Workflow

Comparison of Analytical Methods

Parameter HPLC-UV GC-MS
Principle Partitioning between stationary and mobile phasesVolatility and partitioning in a gaseous mobile phase
Best For Quantifying non-volatile and thermally stable impuritiesIdentifying and quantifying volatile and semi-volatile impurities
Sensitivity Good (ng range)Excellent (pg range)
Identification Based on retention time comparison with a standardHigh confidence based on mass spectrum and retention time
Sample Derivatization Not requiredMay be required for highly polar or non-volatile compounds, but not typically for this analyte

Conclusion

The purity of commercial this compound generally meets the requirements for most research and development applications. However, for sensitive synthetic steps or when developing pharmaceutical-grade materials, independent verification of purity is crucial. The choice between HPLC and GC-MS for purity analysis will depend on the specific information required. HPLC is a robust method for routine quality control and quantification of the main component and non-volatile impurities. GC-MS provides a more detailed impurity profile, especially for volatile byproducts from the synthesis, and offers a higher degree of confidence in impurity identification. For a comprehensive characterization of this compound, employing both techniques is recommended.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-methylphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals and functional materials. The selection of the appropriate starting materials is a critical decision that dictates the efficiency, and ultimately the success, of a synthetic route. This guide provides an objective comparison of the reactivity of 2-Bromo-5-methylphenol in several key cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. We will also explore how its reactivity compares to its chloro and iodo analogues, supported by illustrative experimental data and detailed protocols.

The Influence of the Halogen on Reactivity

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the C-X bond follows the trend C-I < C-Br < C-Cl. Consequently, aryl iodides are generally the most reactive, followed by aryl bromides, with aryl chlorides being the least reactive. This trend often translates to milder reaction conditions, shorter reaction times, and higher yields when using the more reactive halide.

Quantitative Reactivity Comparison

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-5-methylphenolPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O804>95
This compoundPd(PPh₃)₄ (4 mol%)K₂CO₃Toluene/H₂O1001285-95
2-Chloro-5-methylphenolPd(OAc)₂/SPhos (2 mol%)K₃PO₄Dioxane/H₂O1102470-80

Table 2: Heck Reaction with Styrene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-5-methylphenolPd(OAc)₂ (1 mol%)Et₃NDMF806>90
This compoundPd(OAc)₂ (2 mol%)Et₃NDMF1001680-90
2-Chloro-5-methylphenolPd(OAc)₂/PCy₃ (4 mol%)K₂CO₃DMA1202460-70

Table 3: Buchwald-Hartwig Amination with Aniline

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-5-methylphenolPd₂(dba)₃/Xantphos (1 mol%)NaOtBuToluene908>95
This compoundPd₂(dba)₃/Xantphos (2 mol%)NaOtBuToluene1001885-95
2-Chloro-5-methylphenolPd₂(dba)₃/RuPhos (2 mol%)K₃PO₄Dioxane1102475-85

Table 4: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-5-methylphenolPd(PPh₃)₂Cl₂/CuI (1 mol%)Et₃NTHF252>95
This compoundPd(PPh₃)₂Cl₂/CuI (2 mol%)Et₃NTHF501080-90
2-Chloro-5-methylphenolPd(PPh₃)₂Cl₂/CuI (5 mol%)PyrrolidineDioxane1002450-60

Experimental Protocols

Below are detailed methodologies for the key cross-coupling reactions discussed. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (4 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and DMF.

  • Purge the tube with an inert gas.

  • Add styrene and triethylamine.

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and toluene.

  • Finally, add aniline and seal the tube.

  • Remove the tube from the glovebox and heat at 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.[1][2]

Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise.

  • Stir the reaction at 50 °C for 10 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove the copper catalyst.

  • Dry the organic layer, concentrate, and purify by column chromatography.[3]

Visualizing Reaction Principles

To further elucidate the processes involved, the following diagrams illustrate the general workflow of a cross-coupling reaction and the factors influencing the reactivity of this compound.

G General Cross-Coupling Workflow A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Solvent & Reagent Addition B->C D Reaction Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up & Extraction E->F G Purification (Chromatography) F->G H Product Characterization G->H

A typical experimental workflow for cross-coupling reactions.

G Factors Influencing Reactivity of this compound cluster_substrate Substrate Properties cluster_conditions Reaction Conditions S1 C-X Bond Strength (I > Br > Cl) Reactivity Overall Reactivity & Yield S1->Reactivity S2 Steric Hindrance (ortho-substituents) S2->Reactivity S3 Electronic Effects (EDG/EWG) S3->Reactivity C1 Catalyst & Ligand Choice C1->Reactivity C2 Base Strength & Type C2->Reactivity C3 Solvent Polarity C3->Reactivity C4 Temperature & Time C4->Reactivity

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-5-methylphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Bromo-5-methylphenol, a halogenated phenol compound. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on its Safety Data Sheet (SDS), it presents several risks that necessitate careful handling at all times.[1]

Primary Hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)[1]

  • Causes skin irritation (Category 2)[1]

  • Causes serious eye irritation (Category 2)[1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]

Before handling, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Data PointSpecification
Hazard Class Acute toxicity (Oral), Skin irritation, Eye irritation, Respiratory irritation.[1] Halogenated Organic Waste.[2][3]
Required PPE Chemical-resistant gloves (e.g., nitrile), chemical safety goggles or face shield, lab coat or chemical-resistant apron.[1][4]
Handling Environment Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Incompatible Materials Strong oxidizing agents, strong bases.[5] Store separately from non-halogenated waste.[3]
Spill Containment Use inert absorbent material (e.g., vermiculite, sand).[4] Do not allow to enter drains or sewer systems.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste from the point of generation to its final removal by a certified entity.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][7]

Step 1: Waste Identification and Segregation
  • Classify the Waste: All waste materials containing this compound, including contaminated labware, spill cleanup materials, and reaction byproducts, must be classified as "Hazardous Waste: Halogenated Organic."[2][3]

  • Segregate at the Source: It is critical to keep halogenated organic waste separate from non-halogenated waste streams.[3] This prevents potentially dangerous reactions and is often more cost-effective for disposal. Store separately from incompatible materials like strong oxidizers.[5][8]

Step 2: Proper Containerization
  • Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible container with a secure, screw-top lid.[4][9] The container must be in good condition, free of cracks or deterioration.[6][10]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." [4][9] The label should also include the date accumulation started and identify the associated hazards (e.g., "Toxic," "Irritant").[9]

  • Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

Step 3: Waste Accumulation and Storage
  • Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be under the control of laboratory personnel, away from sinks or floor drains, and clearly marked.[8]

  • Use Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a bin or tray) to contain any potential leaks.[6][8]

  • Adhere to Limits: Be aware of your institution's limits on the volume of hazardous waste (e.g., no more than 25 gallons total) and the maximum accumulation time (e.g., six months) allowed in a laboratory SAA.[6][8]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not attempt to transport or dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][11]

  • Schedule Pickup: Request a waste pickup when the container is approximately three-quarters full to avoid overfilling.[3]

  • Maintain Records: Keep detailed records of the waste generated, its accumulation start date, and the date of its removal and disposal.[9] This documentation is crucial for regulatory compliance.

Step 5: Managing Empty Containers
  • Triple Rinse: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[11]

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic waste.[3] Subsequent rinses may be permissible for drain disposal, but you must confirm this with your local EHS guidelines.

  • Deface and Dispose: Once properly rinsed, deface or remove all hazardous labels from the empty container before disposing of it as regular trash or placing it in a designated container recycling stream.[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal cluster_4 Empty Container Management A Generate Waste Containing This compound B Classify as 'Hazardous Waste: Halogenated Organic' A->B C Segregate from Non-Halogenated Waste & Incompatibles B->C D Select Leak-Proof, Compatible Container C->D E Label with 'Hazardous Waste', Full Chemical Name, & Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Keep Container Securely Closed G->H I Monitor Fill Level (Do Not Exceed 75%) H->I J Contact EHS for Pickup I->J K Maintain Disposal Records J->K L Triple Rinse Container M Collect First Rinseate as Hazardous Waste L->M N Deface Labels & Dispose/ Recycle Container M->N

Caption: Workflow for the safe disposal of this compound waste.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.